Mulberrofuran B
描述
Structure
3D Structure
属性
IUPAC Name |
5-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1-benzofuran-2-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-10-22-23(28-4)11-9-18-14-24(29-25(18)22)19-12-20(26)15-21(27)13-19/h6,8-9,11-15,26-27H,5,7,10H2,1-4H3/b17-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLRLDMVAJOIKX-CAOOACKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79295-49-1 | |
| Record name | 1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079295491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Isolation and Discovery of Mulberrofuran B from Morus alba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mulberrofuran B, a 2-arylbenzofuran derivative isolated from the root bark of Morus alba (white mulberry), has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of the isolation, purification, and characterization of this compound. It includes detailed experimental protocols, quantitative data on its antioxidant properties, and an exploration of potential signaling pathways based on the activity of structurally related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Morus alba, a plant with a long history in traditional medicine, is a rich source of bioactive phenolic compounds, including flavonoids, 2-arylbenzofurans, and Diels-Alder type adducts.[1] Among these, this compound has been identified as a constituent with significant antioxidant properties.[2] The exploration of such natural products is crucial for the discovery of new therapeutic agents. This guide focuses on the technical aspects of isolating and characterizing this compound, providing a foundation for further pharmacological investigation.
Isolation and Purification of this compound
While a specific, detailed step-by-step protocol for the isolation of this compound is not extensively documented in a single source, a general procedure can be compiled from various studies on the phytochemical investigation of Morus alba root bark. The following protocol is a representative method based on commonly employed chromatographic techniques for the separation of 2-arylbenzofurans and other flavonoids from this plant source.[3][4]
Experimental Protocol: Isolation and Purification
1. Plant Material Collection and Preparation:
-
Collect fresh root bark of Morus alba.
-
Wash the root bark thoroughly to remove any soil and debris.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried root bark into a coarse powder.
2. Extraction:
-
Macerate the powdered root bark with 80% aqueous methanol (B129727) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.[4]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity. This compound is expected to be present in the ethyl acetate fraction.
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Pack the column with silica gel (60-120 mesh).
-
Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., gradients of n-hexane:ethyl acetate from 100:0 to 0:100).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size and to remove smaller impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to obtain high-purity this compound, employ preparative HPLC with a C18 column and a suitable mobile phase, such as a gradient of methanol and water.
-
Structural Elucidation
The structure of the isolated this compound is unambiguously identified through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the overall structure.
Quantitative Data
Antioxidant Activity
This compound has demonstrated potent antioxidant activity, outperforming the co-isolated compound morusin (B207952) in several assays.
| Antioxidant Assay | This compound Activity Data | Reference |
| DPPH Radical Scavenging | IC₅₀: 843.87 ± 10.65 µM | |
| ABTS Radical Scavenging | IC₅₀: 95.74 ± 4.21 µM | |
| Phosphomolybdenum Method | 1531.33 ± 20.28 mmol ascorbic acid/g | |
| Ferrocyanide Method | 14.39% |
Abundance in Morus alba
The content of this compound can vary among different varieties of Morus alba.
| Morus alba Variety | This compound Content (% of ethanol (B145695) extract) | Reference |
| IZ 13/6, IZ 40, IZ 56/4, IZ 64, Indonesia, Tigreada | 0.54 – 3.55% |
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar compounds from Morus alba provides valuable insights into its potential mechanisms of action. For instance, Mulberrofuran G has been shown to inhibit the proliferation and migration of lung cancer cells by inactivating the JAK2/STAT3 signaling pathway. Another related compound, Mulberrofuran K, exhibits anti-inflammatory effects by inhibiting the NF-κB and ERK1/2 signaling pathways.
Given the structural similarity, it is plausible that this compound may also exert its biological effects through modulation of these or other related inflammatory and cancer-related signaling pathways. The diagram below illustrates the JAK2/STAT3 signaling pathway, a potential target for compounds like Mulberrofuran G.
Experimental Workflow Visualization
The overall process for the isolation and discovery of this compound can be summarized in the following workflow diagram.
Conclusion
This compound is a promising bioactive compound from Morus alba with significant antioxidant potential. This guide provides a framework for its isolation, purification, and characterization based on established phytochemical methods. While further research is needed to fully elucidate its pharmacological properties and specific molecular targets, the information presented here offers a solid foundation for scientists and drug development professionals to advance the study of this interesting natural product. The exploration of its effects on signaling pathways, potentially mirroring those of its structural relatives, could unveil new therapeutic applications.
References
Mulberrofuran B: A Technical Guide to Its Natural Sources, Distribution, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran B is a naturally occurring 2-arylbenzofuran, a class of phenolic compounds that has garnered significant scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, distribution within the plant kingdom, and the underlying mechanisms of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution
This compound is primarily isolated from various species of the genus Morus, commonly known as mulberry. The principal source of this compound is the root bark of Morus alba (white mulberry), a plant with a long history of use in traditional medicine.[1] While the root bark is the most concentrated source, the distribution of this compound in other parts of the plant and in different Morus species is an area of ongoing research.
Quantitative Distribution of this compound
The concentration of this compound can vary significantly depending on the plant species, variety, and the specific part of the plant. The following table summarizes the available quantitative data on the distribution of this compound.
| Plant Species | Plant Part | Variety | Extraction Method | This compound Content (% of extract) | Reference |
| Morus alba | Root | IZ 13/6 | Ethanol (B145695) | 0.54 - 3.55 | [1] |
| Morus alba | Root | IZ 40 | Ethanol | 0.54 - 3.55 | [1] |
| Morus alba | Root | IZ 56/4 | Ethanol | 0.54 - 3.55 | |
| Morus alba | Root | IZ 64 | Ethanol | 0.54 - 3.55 | |
| Morus alba | Root | Indonesia | Ethanol | 0.54 - 3.55 | |
| Morus alba | Root | Tigreada | Ethanol | 0.54 - 3.55 |
Experimental Protocols
Isolation and Purification of this compound from Morus alba Root Bark
The following is a generalized protocol for the isolation and purification of this compound based on commonly employed chromatographic techniques.
1. Plant Material and Extraction:
-
Dried and powdered root bark of Morus alba is extracted with 80% methanol (B129727) or ethanol at room temperature.
-
The extraction is typically performed multiple times to ensure a comprehensive extraction of secondary metabolites.
-
The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.
3. Column Chromatography:
-
The enriched fraction is subjected to silica (B1680970) gel column chromatography.
-
A typical solvent system for elution is a gradient of n-hexane and ethyl acetate. For example, a step gradient starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 10:1) and visualized under UV light.
-
Fractions containing compounds with similar Rf values to a this compound standard are pooled.
4. Further Purification:
-
Further purification of the pooled fractions is achieved using additional chromatographic techniques such as Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final purification can be performed using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient system.
5. Structure Elucidation:
-
The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, COSY, HMBC) and Mass Spectrometry (MS).
Biosynthesis of this compound
The biosynthesis of this compound, as a 2-arylbenzofuran, originates from the well-established phenylpropanoid and flavonoid biosynthetic pathways.
The pathway begins with L-phenylalanine, which is converted through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate can then enter either the flavonoid or stilbenoid pathway. Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, a key precursor for flavonoids. Alternatively, stilbene synthase (STS) can convert p-coumaroyl-CoA to a stilbene precursor like resveratrol. The 2-arylbenzofuran scaffold is then formed via oxidative cyclization of these precursors, a reaction often catalyzed by cytochrome P450 monooxygenases. Finally, specific tailoring enzymes, such as prenyltransferases, are responsible for the modifications that lead to the final structure of this compound.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.
Antioxidant Activity
This compound exhibits potent antioxidant activity through various mechanisms, including free radical scavenging and protection against oxidative stress in cellular models. Studies have shown its capacity to scavenge radicals such as DPPH and ABTS. In cellular assays, it has been observed to protect against hydrogen peroxide-induced apoptosis by mitigating the generation of reactive oxygen species (ROS).
Anti-inflammatory Activity
The anti-inflammatory effects of compounds from mulberry, including 2-arylbenzofurans, are often attributed to their ability to modulate key inflammatory signaling pathways. While direct studies on this compound are limited, related compounds and mulberry extracts have been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.
Conclusion and Future Directions
This compound, a 2-arylbenzofuran primarily found in the root bark of Morus alba, demonstrates significant potential as a therapeutic agent due to its potent antioxidant and anti-inflammatory properties. This technical guide has summarized the current understanding of its natural sources, distribution, isolation, and mechanisms of action.
Future research should focus on:
-
A more comprehensive quantitative analysis of this compound across a wider range of Morus species and in different plant tissues to identify high-yielding sources.
-
Elucidation of the specific enzymes and regulatory mechanisms involved in the final steps of this compound biosynthesis to enable biotechnological production.
-
In-depth in vivo studies to validate the therapeutic efficacy of purified this compound for inflammatory conditions and diseases associated with oxidative stress.
-
Detailed investigation into the specific molecular targets of this compound to fully delineate its signaling pathways and potential off-target effects.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel pharmaceutical or nutraceutical agent.
References
Methodological & Application
Application Note: Extraction and Purification of Mulberrofuran B from Morus alba Root Bark
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morus alba L., commonly known as white mulberry, has a long history in traditional medicine, particularly its root bark (Mori Cortex Radicis). The root bark is a rich source of various bioactive polyphenolic compounds, including prenylated flavonoids and 2-arylbenzofurans. Mulberrofuran B, a 2-arylbenzofuran derivative, has garnered scientific interest for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Morus alba root bark for research and drug development purposes.
Experimental Workflow
The overall process involves the preparation of the plant material, solvent extraction, fractionation, and multi-step chromatographic purification to isolate this compound.
Caption: Workflow for this compound isolation.
Materials and Equipment
2.1 Plant Material
-
Dried root bark of Morus alba L.
2.2 Solvents and Reagents
-
Ethanol (99.9% and 75% v/v)
-
Ethyl acetate (B1210297) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Silica gel for column chromatography (60-120 mesh)
-
Sephadex LH-20
-
TLC plates (Silica gel 60 F254)
-
This compound analytical standard (≥98% purity)
2.3 Equipment
-
Plant grinder/mill
-
Ultrasonic bath or orbital shaker
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector (optional)
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and C18 column
Experimental Protocols
3.1 Part 1: Preparation of Plant Material
-
Thoroughly wash the fresh Morus alba roots to remove soil and debris.
-
Peel the bark from the roots and discard the inner woody part.
-
Dry the root bark in a shaded, well-ventilated area or in an oven at 40-50°C until brittle.
-
Grind the dried root bark into a coarse powder (approx. 40-60 mesh) using a mechanical grinder.
3.2 Part 2: Solvent Extraction
-
Macerate the powdered root bark (1 kg) with 75% ethanol (5 L) in a large container at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, for improved efficiency, perform ultrasonic-assisted extraction (UAE) by placing the mixture in an ultrasonic bath at 40°C for 60 minutes.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to yield the crude ethanol extract. A phytochemical investigation using 75% ethanol on M. alba root bark successfully isolated numerous 2-arylbenzofurans and flavonoids[1].
3.3 Part 3: Chromatographic Purification This multi-step process is crucial for isolating this compound from the complex crude extract.
3.3.1 Step 1: Silica Gel Column Chromatography (Initial Separation)
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter x 60 cm length).
-
Dissolve a portion of the crude ethanol extract (e.g., 50 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel completely.
-
Carefully load the dried, extract-adsorbed silica onto the top of the packed column.
-
Elute the column using a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:EtOAc from 98:2 to 70:30).
-
Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:EtOAc (8:2). Visualize spots under a UV lamp (254 nm and 366 nm).
-
Combine fractions that show a similar TLC profile corresponding to the region where 2-arylbenzofurans typically elute.
3.3.2 Step 2: Sephadex LH-20 Column Chromatography (Fine Purification)
-
Concentrate the combined fractions rich in this compound from the previous step.
-
Dissolve the residue in a minimal volume of methanol.
-
Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with 100% methanol. This step separates compounds based on molecular size and polarity, effectively removing pigments and polymeric materials.
-
Collect fractions and monitor by TLC/HPLC to identify those containing pure this compound.
3.4 Part 4: Identification and Quantification
-
Identification: The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (1D and 2D NMR) and Mass Spectrometry (MS)[2][3][4].
-
Quantification: Quantify the purity of the isolated compound and its concentration in the initial crude extract using an HPLC-UV system.
-
Column: C18 (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase: Gradient of methanol and water.
-
Detection: UV detector at 254 nm.
-
Quantification: Create a calibration curve using an analytical standard of this compound.
-
Quantitative Data
The yield of this compound can vary significantly depending on the specific variety of Morus alba, growing conditions, and extraction efficiency. A study analyzing ethanol extracts from the roots of six different varieties reported the following concentrations.
| Morus alba Variety | This compound (% of Crude Ethanol Extract) | Morusin (B207952) (% of Crude Ethanol Extract) | Reference |
| IZ 13/6 | 0.54% | 5.27% | [3] |
| IZ 40 | 1.25% | 8.95% | |
| IZ 56/4 | 1.88% | 12.33% | |
| IZ 64 | 3.55% | 16.74% | |
| Indonesia | 0.89% | 6.41% | |
| Tigreada | 1.05% | 7.82% |
Table 1: Quantification of this compound and Morusin in crude ethanol extracts from the roots of different Morus alba varieties.
Biological Activity and Signaling Pathway
This compound has demonstrated notable anti-inflammatory activity. While its precise molecular targets are still under full investigation, related benzofurans and extracts from Morus alba are known to suppress inflammatory responses by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which includes ERK1/2. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-6).
Caption: Plausible anti-inflammatory signaling pathway.
Conclusion
This protocol outlines a reproducible method for the extraction and purification of this compound from Morus alba root bark. The use of ethanol as an extraction solvent followed by a multi-step chromatographic process can yield a high-purity compound suitable for further pharmacological investigation. The provided quantitative data highlights the variability among different plant sources, emphasizing the need for robust analytical methods for standardization. The anti-inflammatory properties of this compound, likely mediated through the inhibition of NF-κB and MAPK pathways, make it a promising candidate for the development of new therapeutic agents.
References
- 1. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells [mdpi.com]
- 2. Two new 2-arylbenzofurnan derivatives from the leaves of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant role of morusin and this compound in ethanol extract of Morus alba roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mulberrofuran B in In Vivo Anti-Inflammatory Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran B, a natural compound isolated from Morus species, has been identified as a promising candidate for anti-inflammatory drug development. Pre-clinical evidence has demonstrated its efficacy in established in vivo models of acute inflammation. This document provides detailed application notes and protocols for researchers interested in evaluating the anti-inflammatory properties of this compound. The information herein is intended to guide the design and execution of in vivo studies and to provide a framework for data interpretation. While direct quantitative data for this compound is limited in publicly available literature, this document compiles the existing evidence and provides standardized protocols for its evaluation.
In Vivo Anti-Inflammatory Activity of this compound
This compound has been shown to possess in vivo anti-inflammatory activity in the carrageenan-induced paw edema model in mice[1][2][3][4][5][6]. This model is a well-established and widely used assay for screening and characterizing anti-inflammatory compounds. The inflammatory response in this model is biphasic, involving the release of histamine, serotonin, and bradykinin (B550075) in the early phase, followed by the production of prostaglandins (B1171923) and cytokines mediated by enzymes such as cyclooxygenase-2 (COX-2) in the later phase. The ability of a compound to inhibit edema in this model suggests its potential to interfere with these inflammatory mediators.
Quantitative Data Summary
Specific quantitative data on the in vivo anti-inflammatory effects of this compound, such as optimal dosage and percentage of edema inhibition, are not detailed in the currently available literature. However, the following table provides a template for how such data should be structured and presented. The values presented are hypothetical and for illustrative purposes only.
| In Vivo Model | Species | This compound Dose (mg/kg) | Administration Route | Time Point (hours) | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Carrageenan-Induced Paw Edema | Mouse | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Indomethacin (10 mg/kg) | e.g., 50-60% |
Note: Researchers should perform dose-response studies to determine the optimal effective dose of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This protocol describes a standard method for inducing acute inflammation in the mouse paw and for evaluating the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline with 0.5% Tween 80)
-
Male Swiss albino mice (20-25 g)
-
Plethysmometer or digital calipers
-
Syringes and needles (26-30 gauge)
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Control): Vehicle administration.
-
Group II (Positive Control): Indomethacin (e.g., 10 mg/kg, intraperitoneally).
-
Group III-V (Test Groups): this compound at varying doses (e.g., 10, 25, 50 mg/kg, orally or intraperitoneally).
-
-
Compound Administration: Administer the vehicle, indomethacin, or this compound to the respective groups. The timing of administration should be consistent (e.g., 60 minutes before carrageenan injection for oral administration, 30 minutes for intraperitoneal).
-
Baseline Measurement: Before inducing inflammation, measure the initial volume or thickness of the right hind paw of each mouse using a plethysmometer or digital calipers.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (in mL) or thickness (in mm) for each animal by subtracting the initial measurement from the post-treatment measurements.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
-
Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect the inflamed paw tissue. The tissue can be homogenized to measure the levels of inflammatory mediators such as TNF-α, IL-1β, IL-6, and PGE2 using ELISA kits, and the expression of iNOS and COX-2 can be determined by Western blotting or RT-PCR.
Visualizations
Experimental Workflow: Carrageenan-Induced Paw Edema Model
References
Application Notes: Mulberrofuran B in Cell-Based Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran B is a natural compound isolated from Morus alba (white mulberry) that has garnered interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathophysiology of numerous diseases. This document provides detailed protocols for evaluating the antioxidant potential of this compound in cell-based assays, which offer a more physiologically relevant context than simple chemical assays. The described methods focus on quantifying ROS scavenging, activation of the Nrf2 antioxidant response pathway, and inhibition of lipid peroxidation.
Data Presentation
The antioxidant capacity of this compound has been quantified in non-cellular radical scavenging assays. While cell-based quantitative data for this compound is not extensively available in published literature, the following table summarizes its efficacy in chemical assays, which forms the basis for investigating its cellular effects.[1][2]
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Method | Result (IC₅₀ or equivalent) | Reference Compound |
| DPPH Radical Scavenging | Spectrophotometry | 843.87 ± 10.65 µM | Not specified |
| ABTS Radical Scavenging | Spectrophotometry | 95.74 ± 4.21 µM | Ascorbic Acid (99.96 ± 2.92 µM) |
| Ferric Reducing Power | Spectrophotometry | 14.39% reduction | Not specified |
| Phosphomolybdenum Assay | Spectrophotometry | 1531.33 ± 20.28 mmol Ascorbic Acid/g | Not specified |
Data presented as mean ± standard deviation.[1][2]
Experimental Protocols
The following are detailed protocols for three key cell-based antioxidant assays to characterize the bioactivity of this compound.
Cellular Reactive Oxygen Species (ROS) Scavenging Assay using DCFDA
This assay measures the ability of this compound to reduce intracellular ROS levels induced by an oxidative stressor. The cell-permeant dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Adherent cells (e.g., HepG2, SH-SY5Y)
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
DCFH-DA (5(6)-Carboxy-2',7'-Dichlorodihydrofluorescein diacetate)
-
H₂O₂ or other ROS inducer (e.g., tert-butyl hydroperoxide)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 1-24 hours).
-
DCFH-DA Loading: Prepare a fresh 10 µM working solution of DCFH-DA in pre-warmed serum-free medium. Remove the compound-containing medium and wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Induction of Oxidative Stress: Wash the cells once with warm PBS to remove excess DCFH-DA. Add 100 µL of a ROS inducer (e.g., 100-500 µM H₂O₂) in PBS to the wells. Include a negative control group with PBS only.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm. Kinetic readings can be taken every 5-10 minutes for 1-2 hours, or an endpoint reading can be taken after 30-60 minutes.
-
Data Analysis: Subtract the background fluorescence from all readings. The antioxidant activity is expressed as the percentage reduction in fluorescence in this compound-treated cells compared to the vehicle-treated, ROS-induced control.
Nrf2 Nuclear Translocation and Activation Assay
This protocol determines if this compound activates the Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses. Nrf2 activation is assessed by quantifying its translocation to the nucleus via Western blot.
Materials:
-
Cells (e.g., HepG2, HaCaT) cultured in 6-well plates
-
This compound stock solution (in DMSO)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) for a specified time (e.g., 4-8 hours).
-
Cell Fractionation: Following treatment, wash the cells with ice-cold PBS. Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescence substrate and capture the image. g. Strip and re-probe the membrane with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 levels to the Lamin B1 loading control. Express the results as a fold change relative to the vehicle-treated control.
Lipid Peroxidation Inhibition Assay (TBARS Assay)
This assay measures the formation of malondialdehyde (MDA), an end-product of lipid peroxidation, to assess the protective effect of this compound against oxidative damage to cellular lipids.
Materials:
-
Cells cultured in 100 mm dishes
-
This compound stock solution (in DMSO)
-
Oxidative stress inducer (e.g., FeSO₄/ascorbate)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard solution
-
Spectrophotometer or microplate reader (absorbance at 532 nm)
Protocol:
-
Cell Culture and Treatment: Seed cells in 100 mm dishes and grow to near confluency. Pre-treat the cells with different concentrations of this compound for 1-24 hours.
-
Induction of Lipid Peroxidation: After pre-treatment, induce lipid peroxidation by adding an oxidative stressor (e.g., a mixture of FeSO₄ and ascorbate) and incubate for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and scrape them into a lysis buffer containing BHT to prevent further oxidation. Homogenize the cell suspension.
-
TBARS Reaction: a. To a portion of the cell lysate, add TCA to precipitate proteins. Centrifuge to collect the supernatant. b. Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct. c. Cool the samples on ice and centrifuge to remove any precipitate.
-
Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Data Analysis: Prepare a standard curve using the MDA standard. Calculate the concentration of MDA in the samples and normalize it to the total protein content of the lysate. Express the results as the percentage inhibition of lipid peroxidation compared to the vehicle-treated, oxidatively stressed control.
Visualizations
Signaling Pathway Diagram
Caption: Nrf2 activation pathway potentially modulated by this compound.
Experimental Workflow Diagram
Caption: General workflow for assessing the antioxidant activity of this compound.
References
Development of Analytical Standards for Mulberrofuran B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the development of analytical standards for Mulberrofuran B, a bioactive compound isolated from Morus alba (white mulberry). The protocols herein describe the isolation, purification, characterization, and quantification of this compound. Furthermore, this document outlines a framework for conducting stability and forced degradation studies to establish a comprehensive analytical standard. These guidelines are intended to support researchers and drug development professionals in ensuring the quality, consistency, and reliability of this compound for further preclinical and clinical investigations.
Introduction
This compound is a natural benzofuran (B130515) derivative found in the root bark of Morus alba.[1][2] Preliminary studies have indicated its potential as a valuable therapeutic agent, demonstrating significant antioxidant and anti-inflammatory properties.[3] As with any bioactive compound intended for pharmaceutical development, the establishment of a well-characterized analytical standard is a critical prerequisite for accurate biological evaluation and formulation development. This document provides a comprehensive guide to developing such a standard.
Isolation and Purification of this compound
The following protocol is a general procedure adapted from methods used for isolating similar compounds from Morus alba.[4][5] Optimization may be required based on the specific plant material and equipment.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Air-dry and coarsely powder the root bark of Morus alba.
-
Extract the powdered material with 80% aqueous ethanol (B145695) at room temperature with continuous agitation for 24 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This compound is expected to be enriched in the ethyl acetate fraction.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by TLC. Combine fractions containing this compound.
-
Further purify the combined fractions using a Sephadex LH-20 column with methanol (B129727) as the eluent to remove pigments and other impurities.
-
-
Preparative HPLC:
-
For final purification to obtain a high-purity analytical standard, employ preparative reverse-phase HPLC.
-
A C18 column is recommended, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Remove the solvent under vacuum to yield purified this compound.
-
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Provides the exact mass of the molecule, confirming its molecular formula. |
| ¹H and ¹³C NMR | Structural elucidation. | Provides detailed information about the chemical structure, including the connectivity of atoms. |
| FT-IR Spectroscopy | Identification of functional groups. | Confirms the presence of key functional groups such as hydroxyls, aromatic rings, and ethers. |
| UV-Vis Spectroscopy | Determination of maximum absorption. | Useful for developing a quantitative UV-based analytical method. |
| Purity by HPLC-UV | Assessment of purity. | A high-purity standard should show a single major peak (>98%). |
Quantitative Analysis of this compound by HPLC-UV
A validated HPLC-UV method is essential for the accurate quantification of this compound in various samples. The following is a proposed starting method based on the analysis of similar compounds from Morus species.
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program: Start with 20% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV-Vis spectroscopy of the purified standard (typically in the range of 254-370 nm for flavonoids).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines, including the parameters listed in the table below.
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interfering peaks at the retention time of this compound. |
| Linearity | Analyze a minimum of five concentrations of the standard. | Correlation coefficient (r²) > 0.999. |
| Accuracy | Perform recovery studies at three concentration levels. | Recovery between 98% and 102%. |
| Precision (Repeatability & Intermediate) | Analyze multiple preparations of the same sample on the same day and on different days. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (e.g., 3:1). | The lowest concentration that can be detected. |
| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (e.g., 10:1). | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Vary chromatographic parameters (e.g., flow rate, mobile phase composition, temperature). | No significant changes in the results. |
Stability and Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples using the validated HPLC method.
-
Evaluation:
-
Determine the percentage of degradation.
-
Ensure that the degradation products are well-resolved from the parent peak.
-
Characterize major degradation products using LC-MS/MS.
-
Potential Signaling Pathway Involvement
While the direct signaling pathways modulated by this compound are not yet fully elucidated, its demonstrated anti-inflammatory activity suggests potential interaction with key inflammatory pathways. Structurally similar compounds from Morus alba, such as morusin, have been shown to interact with pathways like PI3K/Akt/mTOR and JAK/STAT. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators.
References
- 1. Protein Tyrosine Phosphatase 1B Inhibition and Glucose Uptake Potentials of Mulberrofuran G, Albanol B, and Kuwanon G from Root Bark of Morus alba L. in Insulin-Resistant HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase 1B Inhibition and Glucose Uptake Potentials of Mulberrofuran G, Albanol B, and Kuwanon G from Root Bark of Morus alba L. in Insulin-Resistant HepG2 Cells: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, characterization, development and evaluation of phytoconstituent based formulation for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Mulberrofuran B from Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran B is a prenylated flavonoid, a class of natural products known for a wide range of biological activities.[1] It is primarily isolated from the root bark of Morus alba L. (white mulberry), a plant with a long history of use in traditional medicine.[1][2] This document provides detailed application notes and protocols for the purification of this compound from crude extracts of Morus alba root bark. The methodologies described herein are based on established techniques for the isolation of flavonoids and related phenolic compounds from plant materials.[3][4][5][6]
The purification process involves a multi-step approach beginning with the extraction of the raw plant material, followed by solvent partitioning to fractionate the crude extract. Subsequent purification is achieved through a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield high-purity this compound.
Data Presentation
The following table summarizes the expected quantitative data at each stage of the purification process for this compound. The values are illustrative and can vary depending on the specific batch of plant material and experimental conditions.
| Purification Stage | Starting Material (g) | Fraction/Eluate Volume (mL) | This compound Yield (mg) | Purity (%) |
| Crude Ethanol (B145695) Extract | 1000 (dried root bark) | 3000 | 1500 | 0.54 - 3.55[1] |
| Ethyl Acetate (B1210297) Fraction | 50 (crude extract) | 500 | 1200 | ~10-15 |
| Silica Gel Chromatography | 10 (ethyl acetate fraction) | 200 (pooled fractions) | 800 | ~60-70 |
| Preparative HPLC | 100 (from silica gel pool) | 50 (pooled fractions) | 85 | >98 |
Experimental Protocols
Extraction of this compound from Morus alba Root Bark
This protocol describes the initial extraction of this compound from the dried and powdered root bark of Morus alba.
Materials:
-
Dried root bark of Morus alba
-
80% Ethanol (v/v)
-
Waring blender or equivalent
-
Large glass container with a lid
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Grind the dried root bark of Morus alba into a coarse powder using a blender.
-
Weigh 1 kg of the powdered root bark and place it in a large glass container.[7]
-
Add 3 L of 80% ethanol to the container.[7]
-
Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Repeat the extraction process on the plant residue two more times with fresh 80% ethanol to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Store the crude extract at 4°C until further processing.
Solvent Partitioning for Fractionation
This protocol describes the fractionation of the crude ethanol extract to enrich the concentration of this compound.
Materials:
-
Crude ethanol extract of Morus alba root bark
-
Distilled water
-
n-Hexane
-
Ethyl acetate
-
Separatory funnel (2 L)
-
Rotary evaporator
Procedure:
-
Dissolve 50 g of the crude ethanol extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Add 500 mL of n-hexane to the separatory funnel, shake vigorously for 5 minutes, and then allow the layers to separate.
-
Collect the upper n-hexane layer. Repeat the n-hexane partitioning two more times. This step removes nonpolar compounds.
-
After the n-hexane wash, partition the remaining aqueous layer with 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the ethyl acetate partitioning two more times. This compound is expected to be in the ethyl acetate fraction.
-
Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to obtain the ethyl acetate fraction.
Silica Gel Column Chromatography
This protocol details the separation of compounds within the ethyl acetate fraction using silica gel column chromatography.
Materials:
-
Ethyl acetate fraction
-
Silica gel (60-120 mesh)
-
Glass chromatography column (5 cm diameter, 50 cm length)
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing tank
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a slurry of 200 g of silica gel in n-hexane and pack it into the glass column.
-
Dissolve 10 g of the ethyl acetate fraction in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dried silica gel containing the sample onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (85:15)
-
n-Hexane:Ethyl Acetate (80:20)
-
n-Hexane:Ethyl Acetate (70:30)
-
n-Hexane:Ethyl Acetate (50:50)
-
100% Ethyl Acetate
-
-
Collect fractions of 20 mL each using a fraction collector.
-
Monitor the fractions by TLC using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp.
-
Pool the fractions containing the compound with an Rf value corresponding to that of a this compound standard (if available) or fractions with similar TLC profiles.
-
Concentrate the pooled fractions to dryness.
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification of this compound using preparative HPLC.
Materials:
-
Partially purified this compound fraction from silica gel chromatography
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
Procedure:
-
Dissolve the partially purified this compound fraction in the initial mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid (e.g., 40:60 v/v).
-
Inject the sample onto the column.
-
Run a gradient elution to separate the compounds. A suggested gradient is to increase the acetonitrile concentration from 40% to 80% over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or a specific wavelength determined by UV-Vis spectroscopy of a preliminary sample).
-
Collect the peak corresponding to this compound.
-
Combine the collected fractions and evaporate the solvent under reduced pressure to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of solvent partitioning.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. A Chemical Investigation of the Leaves of Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mulberrofuran B using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mulberrofuran B is a prenylated flavonoid found in various species of the Morus genus, commonly known as mulberry.[1] This compound, along with other related flavonoids, has garnered significant interest due to its potential biological activities, including antioxidant and anti-inflammatory effects.[1] Accurate and sensitive quantification of this compound in plant extracts and biological matrices is crucial for pharmacokinetic studies, quality control of herbal products, and further investigation of its therapeutic potential. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[2]
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol outlines a general procedure for the extraction of this compound from Morus species plant material (e.g., root bark, stems).
Materials:
-
Dried and powdered plant material
-
70-80% Ethanol or Methanol
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 70% ethanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS analysis. For quantitative analysis, a dilution with the initial mobile phase may be necessary to fit within the calibration curve range.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following parameters are a starting point and may require optimization based on the specific LC-MS system used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B (linear gradient); 15-18 min: 90% B; 18.1-20 min: 10% B (re-equilibration). This is a general gradient and should be optimized.[3] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), both positive and negative modes should be evaluated. Negative ion mode is often effective for phenolic compounds. |
| Scan Mode | For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended for its high sensitivity and selectivity. For qualitative analysis, a full scan mode is used. |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Specific precursor and product ions for this compound need to be determined by infusing a standard solution. Based on its structure, fragmentation of the prenyl groups and the benzofuran (B130515) core is expected. |
Data Presentation
Quantitative Data
The concentration of this compound can vary significantly depending on the plant part and the specific variety of Morus. The following table summarizes representative quantitative data found in the literature.
| Plant Material | This compound Concentration (% w/w) | Reference |
| Morus alba Roots | 0.54 – 3.55% |
Note: This data is for illustrative purposes and actual concentrations will vary.
For accurate quantification, a calibration curve should be prepared using a certified analytical standard of this compound. The linearity of the method should be assessed over the desired concentration range.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
This application note provides a comprehensive framework for the successful LC-MS analysis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific instrumentation and research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. opentrons.com [opentrons.com]
- 3. Anticancer and Neuroprotective Activities of Ethyl Acetate Fractions from Morus macroura Miq. Plant Organs with Ultraperformance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Mulberrofuran B Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Mulberrofuran B derivatives, aimed at facilitating structure-activity relationship (SAR) studies. This compound, a naturally occurring 2-arylbenzofuran, and its analogues have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and tyrosinase inhibitory effects. Understanding the relationship between the chemical structure of these compounds and their biological function is crucial for the development of novel therapeutic agents.
Overview of Synthetic Strategy
The synthesis of this compound derivatives primarily involves the construction of the 2-arylbenzofuran core, followed by modifications such as prenylation and functional group interconversions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for the efficient formation of the key C-C bond between the benzofuran (B130515) and the aryl substituent.
A general synthetic workflow is outlined below:
Experimental Protocols
Synthesis of the 2-Arylbenzofuran Core via Suzuki Coupling
This protocol describes a general method for the synthesis of the 2-arylbenzofuran scaffold using a palladium-catalyzed Suzuki cross-coupling reaction.[1][2][3][4]
Materials:
-
Substituted 2-halophenol (e.g., 2-iodophenol)
-
Substituted arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, combine the 2-halophenol (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) before adding them to the main reaction flask.[4]
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-halophenol is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-arylbenzofuran derivative.
-
Prenylation of the 2-Arylbenzofuran Core
The introduction of prenyl groups is a key step in mimicking the structure of natural this compound. This can be achieved through electrophilic substitution using a prenylating agent.
Materials:
-
2-Arylbenzofuran derivative
-
Prenyl bromide (or a similar prenylating agent)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
Dissolve the 2-arylbenzofuran derivative in an anhydrous solvent under an inert atmosphere.
-
Add the base and stir the mixture at room temperature for a specified time to deprotonate any phenolic hydroxyl groups.
-
Slowly add the prenylating agent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Data Presentation for Structure-Activity Relationship (SAR) Studies
The following tables summarize the biological activities of this compound and its derivatives against various targets. This data is essential for understanding the SAR and for the rational design of more potent and selective compounds.
| Compound/Derivative | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Tyrosinase Inhibition | |||||
| Mulberrofuran G | Mushroom Tyrosinase | 6.35 ± 0.45 | Kojic Acid | 36.0 | |
| Kuwanon G | Mushroom Tyrosinase | 44.0 | Kojic Acid | 58.30 | |
| Albanol B | Mushroom Tyrosinase | > 350 | Kojic Acid | 36.0 | |
| Anticancer Activity | |||||
| Mulberrofuran Derivative 1 | HCT116 (Colon) | 22.4 | 5-FU | - | |
| Mulberrofuran Derivative 2 | HCT116 (Colon) | 0.34 | 5-FU | - | |
| Mulberrofuran Derivative X | HeLa (Cervical) | 1.2 ± 0.09 | - | - | |
| COX-2 Inhibition | |||||
| Thiophene Carboxamide VIIa | COX-2 | 0.29 | Celecoxib | 0.42 | |
| Pyrimidine Derivative 5d | COX-2 | 0.17 ± 0.01 | Nimesulide | 1.68 ± 0.22 |
Signaling Pathway Visualization
Cyclooxygenase-2 (COX-2) Signaling Pathway
This compound and its derivatives have been investigated for their anti-inflammatory properties, which may be mediated through the inhibition of the COX-2 enzyme. The diagram below illustrates the key signaling pathways leading to the expression of COX-2, a critical enzyme in the inflammatory response.
This application note provides a foundational guide for the synthesis and evaluation of this compound derivatives. The provided protocols and data serve as a starting point for researchers to develop novel analogues and conduct comprehensive SAR studies, ultimately contributing to the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Mulberrofuran B as a Chemical Marker for Morus Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Mulberrofuran B as a chemical marker for the identification and quality control of Morus species, particularly Morus alba. This document includes quantitative data, detailed experimental protocols for extraction, isolation, and analysis, as well as insights into its potential biological activities.
Introduction
This compound is a natural benzofuran (B130515) derivative found in the root bark of Morus species. Its presence and concentration can serve as a valuable chemical marker for the authentication and standardization of raw plant materials and extracts used in traditional medicine and drug development. This document outlines the methodologies to effectively utilize this compound for these purposes.
Data Presentation
The concentration of this compound can vary among different varieties and batches of Morus species. The following table summarizes the quantitative data reported in the literature for this compound content in the ethanol (B145695) extract of various Morus alba root varieties.
Table 1: Quantitative Analysis of this compound in Morus alba Root Extracts
| Morus alba Variety | This compound Content (% w/w of ethanol extract) | Reference |
| IZ 13/6 | 0.54 - 3.55 | [1][2] |
| IZ 40 | 0.54 - 3.55 | [1][2] |
| IZ 56/4 | 0.54 - 3.55 | [1][2] |
| IZ 64 | 0.54 - 3.55 | [1][2] |
| Indonesia | 0.54 - 3.55 | [1][2] |
| Tigreada | 0.54 - 3.55 | [1][2] |
Experimental Protocols
Extraction and Isolation of this compound from Morus alba Root Bark
This protocol describes a general procedure for the extraction and isolation of this compound.
Materials:
-
Dried root bark of Morus alba
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Water (H2O)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
LiChroprep RP-18
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Partitioning:
-
Suspend the crude MeOH extract in water.[3]
-
Sequentially partition the aqueous suspension with equal volumes of dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[3]
-
Concentrate each fraction to dryness. This compound is expected to be enriched in the less polar fractions (e.g., CH2Cl2 and EtOAc).
-
-
Chromatographic Purification:
-
Subject the enriched fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, gradually increasing the polarity.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing this compound.
-
Further purify the pooled fractions using Sephadex LH-20 and/or LiChroprep RP-18 column chromatography to yield pure this compound.[3]
-
Extraction and Isolation Workflow
Quantification of this compound by HPLC-UV
This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of this compound in Morus extracts.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
-
This compound standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in methanol or a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried Morus extract.
-
Dissolve the extract in a known volume of methanol or the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (General):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like 0.1% formic acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance (this needs to be determined by running a UV scan of the pure compound, but a common wavelength for similar compounds is around 320 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
HPLC Quantification Workflow
Structural Elucidation by 2D NMR Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is essential for the unambiguous structural identification of isolated natural products like this compound.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., CDCl3, DMSO-d6)
-
Pure isolated this compound
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the purified this compound in a suitable deuterated solvent and transfer to an NMR tube.
-
1D NMR Spectra Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum to observe the proton signals.
-
Acquire a carbon-13 (¹³C) NMR spectrum, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135), to identify CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.
-
-
Data Analysis: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals and elucidate the complete chemical structure of this compound.
2D NMR for Structural Elucidation
Potential Pharmacokinetics and Signaling Pathways
While specific pharmacokinetic data for this compound is limited in the public domain, its anti-inflammatory properties have been noted.[4] The anti-inflammatory effects of many natural compounds are often mediated through the inhibition of pro-inflammatory signaling pathways. A plausible, yet hypothetical, signaling pathway that may be modulated by this compound is the NF-κB pathway, a key regulator of inflammation.
Hypothetical Signaling Pathway Modulated by this compound:
Hypothetical Anti-inflammatory Pathway
Note: This diagram illustrates a potential mechanism of action. Further research is required to confirm the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
This compound serves as a reliable chemical marker for the quality control of Morus species. The protocols provided herein offer a framework for its extraction, isolation, and quantification. Further investigation into its pharmacokinetic profile and specific mechanisms of action will be crucial for its potential development as a therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mulberrofuran B Extraction from Mulberry
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Mulberrofuran B from mulberry (Morus spp.).
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which part of the mulberry plant is it primarily extracted?
This compound is a prenylated flavonoid, a type of secondary metabolite found in mulberry plants. It has been isolated from the root bark of Morus alba (white mulberry).[1][2][3][4]
Q2: Which solvents are most effective for extracting this compound?
Ethanol (B145695) has been successfully used to extract this compound from mulberry roots.[1][2] Studies on the extraction of other flavonoids from mulberry suggest that aqueous ethanol mixtures (e.g., 60-80% ethanol in water) are highly effective.[5][6] Acetone has also shown high efficiency for extracting total flavonoids from mulberry.[7] The optimal solvent and concentration may require empirical determination for this compound specifically.
Q3: What extraction techniques can be used to isolate this compound?
Several techniques can be employed for the extraction of flavonoids from mulberry, which can be adapted for this compound:
-
Maceration: A simple soaking method that is time-consuming but requires minimal specialized equipment.[5]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, which can enhance extraction efficiency and reduce extraction time compared to maceration.[5][6]
-
Enzyme-Assisted Extraction (EAE): The use of enzymes, such as pectinase, can help to break down the plant cell wall, leading to improved release of bioactive compounds.[8][9][10]
Q4: What is a typical yield for this compound from mulberry?
The quantity of this compound can vary depending on the mulberry variety and extraction conditions. One study reported a yield of 0.54–3.55% in the ethanol extract of various Morus alba root varieties.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incorrect Plant Material: Using leaves or fruits instead of roots, or using a mulberry species with low this compound content. | 1. Ensure you are using the root bark of Morus alba, which is reported to contain this compound.[1][2][3][4] Consider screening different mulberry varieties. |
| 2. Suboptimal Solvent: The polarity of the extraction solvent may not be suitable for this compound. | 2. Experiment with different concentrations of ethanol (e.g., 60%, 70%, 80%).[5][6] You could also test other solvents like acetone, which has been effective for other mulberry flavonoids.[7] | |
| 3. Inefficient Extraction Method: Maceration might not be sufficient for complete extraction. | 3. Employ a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Enzyme-Assisted Extraction (EAE) to improve efficiency.[5][6][8][9][10] | |
| Co-extraction of a High Amount of Impurities | 1. Solvent with Broad Selectivity: The chosen solvent may be extracting a wide range of compounds. | 1. Adjust the solvent polarity. A step-wise extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then ethanol) can help in preliminary fractionation. |
| 2. Plant Matrix Complexity: Mulberry roots contain numerous other compounds that can be co-extracted. | 2. Implement a purification step after initial extraction. Techniques like column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) are effective for isolating specific flavonoids.[3] | |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: Differences in the age, growing conditions, or harvest time of the mulberry plants. | 1. Standardize the collection of plant material. Use roots from plants of similar age and grown under consistent conditions if possible. |
| 2. Inconsistent Extraction Parameters: Fluctuations in temperature, time, or solvent-to-solid ratio. | 2. Precisely control and document all extraction parameters. Utilize equipment that allows for consistent temperature and agitation. | |
| 3. Degradation of this compound: The compound may be sensitive to light, heat, or pH. | 3. Conduct extractions under controlled temperature conditions and protect extracts from light. Investigate the pH stability of this compound and buffer the extraction solvent if necessary. |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of Flavonoids from Mulberry
This protocol is a general guideline for the extraction of flavonoids from mulberry and should be optimized for this compound.
-
Preparation of Plant Material:
-
Obtain fresh root bark of Morus alba.
-
Wash the roots thoroughly to remove any soil and debris.
-
Dry the root bark in a well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) to prevent degradation of bioactive compounds.
-
Grind the dried root bark into a fine powder to increase the surface area for extraction.
-
-
Extraction Procedure:
-
Place a known amount of the powdered root bark (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 60% ethanol) at a specific solid-to-liquid ratio (e.g., 1:15 w/v).
-
Place the vessel in an ultrasonic bath.
-
Set the extraction temperature (e.g., 60°C) and time (e.g., 30 minutes).[6]
-
Turn on the ultrasonic bath and begin the extraction process.
-
-
Post-Extraction Processing:
-
After extraction, separate the extract from the solid plant material by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting crude extract can be freeze-dried or stored in a cool, dark place for further purification and analysis.
-
Quantitative Data Summary
Table 1: Optimized Conditions for Flavonoid Extraction from Mulberry Leaves using Methanol
| Parameter | Optimal Value | Reference |
| Methanol Concentration | 81.36% | [11] |
| Extraction Temperature | 36.4°C | [11] |
| Extraction Time | 2.37 hours | [11] |
| Material/Solvent Ratio | 1:15 | [11] |
| Predicted TFC Yield | 3.382 mg/g dry weight | [11] |
Table 2: Optimized Conditions for Bioactive Compound Extraction from Mulberry Leaves using UAE
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 60% (v/v) | [6] |
| Extraction Temperature | 60°C | [6] |
| Extraction Time | 30 minutes | [6] |
Table 3: Comparison of Extraction Solvents for Total Flavonoid Content (TFC) from Mulberry
| Solvent | TFC Yield (mg QUE/g DW) | Reference |
| 65% (v/v) Acetone | 35.11 - 45.32 | [7] |
| 60% (v/v) Ethanol | 28.18 - 43.13 | [7] |
| 70% (v/v) Methanol | 11.66 - 25.03 | [7] |
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Troubleshooting logic for low extraction yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant role of morusin and this compound in ethanol extract of Morus alba roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mulberrofuran G and isomulberrofuran G from Morus alba L.: anti-hepatitis B virus activity and mass spectrometric fragmentation [pubmed.ncbi.nlm.nih.gov]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. Ultrasound-assisted extraction of functional compound from mulberry (Morus alba L.) leaf using response surface methodology and effect of microencapsulation by spray drying on quality of optimized extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Maturity and Extraction Solvents on Bioactive Compounds and Antioxidant Activity of Mulberry (Morus alba) Fruits and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of pectinase-assisted extraction condition of mulberry (Morus alba L.) fruit using response surface methodology and its effect on anthocyanin synthesis pathway-related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing Efficiency of Enzymatic-Assisted Extraction Method for Evaluating Bioactive Compound Analysis in Mulberry: An Optimization Approach [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Purification of Mulberrofuran B
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale purification of Mulberrofuran B from Morus alba (white mulberry) root bark.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for obtaining this compound?
Q2: What are the main challenges in the large-scale purification of this compound?
A2: The main challenges include:
-
Low abundance: this compound is a secondary metabolite and its concentration in the raw plant material can be low.
-
Stability: As a prenylated flavonoid, this compound may be susceptible to degradation under harsh extraction and purification conditions, such as extreme pH, high temperatures, or prolonged exposure to light.[3]
-
Scalability of chromatographic methods: Transferring a laboratory-scale purification method to a large-scale industrial process can be challenging, often leading to a decrease in resolution and purity.
Q3: Which extraction methods are recommended for obtaining a this compound-rich crude extract?
A3: Ethanol (B145695) extraction has been shown to be effective for extracting this compound and other antioxidant compounds from Morus alba roots.[2] For large-scale extraction, methods like maceration, percolation, or accelerated solvent extraction (ASE) with ethanol or ethanol-water mixtures are commonly employed. The choice of solvent and extraction parameters such as temperature and time should be optimized to maximize the yield of this compound while minimizing the extraction of interfering compounds.
Q4: What types of chromatography are suitable for the large-scale purification of this compound?
A4: A multi-step chromatographic approach is typically necessary. This may involve:
-
Initial fractionation: Using normal-phase or reversed-phase flash chromatography to separate the crude extract into fractions with increasing polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for isolating pure compounds from complex mixtures. Reversed-phase (RP) HPLC is commonly used for the final purification of flavonoids.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It can be a valuable tool for the fractionation and purification of natural products.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Optimize extraction parameters: increase extraction time, use a higher solvent-to-solid ratio, or employ a more efficient extraction technique (e.g., ultrasound-assisted or microwave-assisted extraction for process development). Ensure the particle size of the root bark is sufficiently small for efficient solvent penetration. |
| Degradation during Extraction/Purification | Avoid high temperatures and exposure to direct light. If using acidic or basic conditions, perform stability studies to determine the optimal pH range for this compound. Consider using antioxidants during extraction to prevent oxidative degradation. |
| Poor Separation in Chromatography | Optimize the mobile phase composition and gradient profile in preparative HPLC. For complex mixtures, consider a multi-step purification strategy involving different chromatographic techniques (e.g., normal-phase followed by reversed-phase). |
| Irreversible Adsorption on Stationary Phase | This can be an issue with highly active silica (B1680970) gel in normal-phase chromatography. Consider using a less active stationary phase or switching to reversed-phase or HSCCC. |
Low Purity of this compound
| Potential Cause | Troubleshooting Steps |
| Co-elution with Structurally Similar Compounds | Optimize the selectivity of the chromatographic system. This can be achieved by changing the stationary phase, modifying the mobile phase composition (e.g., trying different organic modifiers like acetonitrile (B52724) vs. methanol), or adjusting the pH of the mobile phase. |
| Peak Tailing in Chromatography | Peak tailing can be caused by interactions with active sites on the stationary phase, especially with silica-based columns. Using a high-purity, end-capped stationary phase or adding a small amount of a competitive agent (like triethylamine (B128534) for basic compounds) to the mobile phase can help. Also, ensure the sample is dissolved in a solvent weaker than the initial mobile phase. |
| Column Overload | In preparative chromatography, overloading the column can lead to poor separation. Determine the loading capacity of your column for the specific separation and operate below this limit. |
| Presence of Isomers | This compound may have isomers that are difficult to separate. High-resolution analytical techniques should be used to confirm the purity. Specialized chiral chromatography may be necessary if stereoisomers are present. |
Data Presentation
Table 1: this compound Content in Ethanol Extracts of Different Morus alba Root Varieties
| Morus alba Variety | This compound Content (% of extract) | Reference |
| IZ 13/6 | 0.54 - 3.55 | |
| IZ 40 | 0.54 - 3.55 | |
| IZ 56/4 | 0.54 - 3.55 | |
| IZ 64 | 0.54 - 3.55 | |
| Indonesia | 0.54 - 3.55 | |
| Tigreada | 0.54 - 3.55 |
Note: The original study quantified this compound across six varieties, with the content ranging from 0.54% to 3.55%. The specific content for each variety was not individually detailed.
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound-Rich Fraction
-
Milling: Grind dried Morus alba root bark to a coarse powder (e.g., 20-40 mesh).
-
Extraction:
-
Maceration: Soak the powdered root bark in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring. Repeat the extraction process three times.
-
Percolation: Pack the powdered root bark into a large-scale percolator and slowly pass 95% ethanol through the material until the eluate is colorless.
-
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator or a falling film evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, which will be enriched with flavonoids like this compound.
-
Evaporate the ethyl acetate under reduced pressure to yield the enriched flavonoid fraction.
-
Protocol 2: Large-Scale Purification by Flash Chromatography and Preparative HPLC
-
Flash Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.
-
Procedure: Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the column. Elute with the gradient mobile phase and collect fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
-
Preparative HPLC (Final Purification):
-
Column: A reversed-phase C18 preparative column.
-
Mobile Phase: A gradient of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and methanol (B129727) or acetonitrile. The specific gradient profile needs to be optimized based on analytical HPLC runs.
-
Procedure: Combine the this compound-rich fractions from the flash chromatography step and concentrate them. Dissolve the residue in the initial mobile phase composition and filter it. Inject the solution onto the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Purity Analysis: Analyze the collected fraction for purity using analytical HPLC and confirm the identity of the compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
References
Technical Support Center: Addressing the Low Aqueous Solubility of Mulberrofuran B for Bioassays
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Mulberrofuran B and encountering challenges with its low aqueous solubility in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a prenylated flavonoid, a type of natural phenolic compound, isolated from plants of the Morus genus, such as the white mulberry (Morus alba)[1][2]. It is recognized for its antioxidant properties[1][2]. Like many other flavonoids with complex aromatic structures, this compound is lipophilic, meaning it has a tendency to dissolve in fats, oils, lipids, and non-polar solvents, which contributes to its low solubility in aqueous solutions.
Q2: Why is my this compound not dissolving in aqueous solutions?
The chemical structure of this compound contains large, non-polar regions, making it hydrophobic or "water-fearing." This inherent property leads to poor solubility in water-based media, such as buffers and cell culture media, which are polar environments. This is a common challenge with many natural product compounds investigated in drug discovery[3].
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a widely used and highly effective solvent for creating concentrated stock solutions of poorly soluble compounds like this compound for in vitro experiments. Ethanol (B145695) can also be a suitable solvent. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in the aqueous assay medium.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5% to 1% (v/v). It is essential to include a vehicle control in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) as the compound-treated samples, to account for any effects of the solvent itself.
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common problem. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Here are some steps you can take:
-
Reduce the final concentration: The simplest approach is to test lower final concentrations of this compound.
-
Increase the co-solvent percentage: If your assay can tolerate it, a slight increase in the final DMSO concentration (while staying within the recommended limits) may help maintain solubility.
-
Use gentle warming and mixing: Gently warming the solution to 37°C and ensuring thorough vortexing or mixing during dilution can help keep the compound in solution.
-
Consider alternative solvents: If DMSO is not effective or causes toxicity, other solvents like ethanol could be tested.
Q6: How can I minimize experimental variability caused by poor solubility?
Poor solubility is a significant source of variability in experimental results. To improve consistency:
-
Ensure complete dissolution of the stock solution: Visually inspect your stock solution to confirm there are no solid particles. Sonication can aid in dissolving the compound.
-
Perform a solubility test: Before your main experiment, conduct a small-scale test to determine the maximum concentration of this compound that remains soluble in your final assay medium.
-
Prepare fresh dilutions: Dilute the stock solution into the aqueous medium immediately before use to minimize the time for potential precipitation.
-
Maintain consistent preparation methods: Use the same procedure for preparing your solutions in every experiment to ensure reproducibility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitation observed in the final assay medium. | The final concentration of this compound exceeds its solubility in the aqueous medium. | 1. Lower the final working concentration of the compound. 2. Increase the percentage of the co-solvent (e.g., DMSO) in the final medium, ensuring it remains below toxic levels (typically <1%). 3. Try an alternative co-solvent such as ethanol. 4. Use gentle warming (e.g., 37°C) and thorough mixing when diluting the stock solution. |
| High background signal or cellular toxicity observed. | The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Reduce the final concentration of the co-solvent to a non-toxic level (ideally ≤0.5%). 2. Ensure a vehicle control (medium with the same solvent concentration but no compound) is included to assess the solvent's effect. 3. If toxicity persists at low solvent concentrations, consider alternative solubilization methods like using cyclodextrins. |
| Inconsistent or non-reproducible bioassay results. | Incomplete dissolution or precipitation of this compound is leading to variable effective concentrations. | 1. Visually confirm that the stock solution is completely clear before each use. If necessary, sonicate the stock solution to ensure full dissolution. 2. Prepare fresh dilutions for each experiment. 3. Conduct a preliminary solubility test to confirm the compound's solubility limit under your specific assay conditions. 4. Ensure thorough mixing of the final solution before adding it to the assay. |
Data Presentation
Table 1: Common Co-solvents for this compound
| Co-solvent | Typical Starting Concentration (v/v) | Maximum Recommended Concentration for Cell-Based Assays (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% | < 1% | A universal solvent for many poorly soluble compounds. Can be cytotoxic at higher concentrations. |
| Ethanol | 0.5% | < 1% | Suitable for compounds soluble in alcohols. Can cause protein precipitation at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Determine the required mass: Calculate the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the compound: Accurately weigh the calculated mass of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add the solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the mixture thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Visual inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Method for Diluting this compound into Aqueous Assay Media
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate the dilution: Calculate the volume of the stock solution needed to achieve the final desired concentration in your total assay volume. Ensure the final co-solvent concentration remains within the acceptable range for your assay.
-
Prepare the final solution: Add the calculated volume of the this compound stock solution to your aqueous experimental medium (e.g., cell culture medium or buffer).
-
Mix thoroughly: Immediately vortex or mix the final solution thoroughly to ensure the compound is evenly dispersed and to minimize precipitation.
-
Use promptly: Use the freshly prepared solution in your bioassay as soon as possible.
Mandatory Visualizations
Caption: A typical workflow for preparing this compound for bioassays.
Caption: A decision tree for addressing compound precipitation.
Caption: Biosynthesis of flavonoids like this compound.
Caption: Inhibition of PTP1B signaling by flavonoids.
References
troubleshooting instability of Mulberrofuran B during processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mulberrofuran B. The information provided is intended to help address potential instability issues encountered during processing and experimentation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a yellow or brown color. What could be the cause?
A1: Discoloration of solutions containing furan-containing compounds like this compound is often an indication of degradation.[1] The furan (B31954) ring is susceptible to oxidation and can undergo polymerization, leading to colored byproducts.[1] This can be initiated by exposure to air (oxygen), light, or acidic conditions.
Q2: I'm observing a precipitate forming in my this compound solution. What is happening?
A2: Precipitate formation can be due to the polymerization of the furan ring, especially under acidic conditions.[1][2] Furan rings, particularly those with electron-releasing groups, can form reactive intermediates that lead to insoluble polymeric materials.[2]
Q3: My analytical results (e.g., HPLC, LC-MS) show a decrease in the peak area for this compound over time and the appearance of new, unexpected peaks. How can I interpret this?
A3: A decreasing peak area for this compound alongside the emergence of new peaks is a strong indicator of degradation.[1] To identify the cause, it is recommended to perform forced degradation studies under various stress conditions (acid, base, heat, light, oxidation).[1] This will help in characterizing the degradation products and understanding the stability limitations of this compound.
Q4: How do different substituents on a furan ring generally affect its stability?
A4: Substituents significantly influence the stability of the furan ring. Electron-withdrawing groups tend to increase stability by making the ring less susceptible to protonation, which is often the initial step in acid-catalyzed degradation.[2] Conversely, electron-releasing groups can decrease stability by making the ring more electron-rich and prone to reaction.[2]
Troubleshooting Guides
Issue 1: Degradation During Aqueous Workup or Purification
-
Problem: You are experiencing a loss of this compound during extraction or purification steps, such as column chromatography.
-
Potential Cause: Furan rings are known to be sensitive to acidic conditions.[2] Standard silica (B1680970) gel is slightly acidic and can cause degradation of acid-sensitive compounds.[2] Aqueous acid washes during workup can also lead to ring opening and polymerization.[2]
-
Recommendations:
-
pH Control: During aqueous workup, maintain the pH in a neutral to slightly basic range (pH 7-8).[2]
-
Minimize Acid Contact: If an acidic wash is necessary, reduce the contact time as much as possible.[2]
-
Chromatography:
-
Consider using neutral or basic alumina (B75360) instead of silica gel.[2]
-
If using silica gel, it can be neutralized by pre-washing with a solution containing a base like triethylamine (B128534).[2]
-
Adding a small amount (0.1-1%) of a volatile base such as triethylamine to the eluent can also help neutralize acidic sites on the silica gel.[2]
-
-
Issue 2: Instability in Solution During Storage
-
Problem: You observe a decrease in the concentration or purity of this compound in your stock solutions over time.
-
Potential Cause: The instability could be due to the solvent, storage temperature, or exposure to light. Furan-containing compounds can be susceptible to thermal degradation, oxidation, and photodegradation.[1]
-
Recommendations:
-
Solvent Choice: For solutions, consider using polar aprotic solvents like dimethylformamide (DMF), which have been shown to have a stabilizing effect on furan derivatives.[2]
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C.
-
Light Protection: Protect solutions from light by using amber vials or storing them in the dark.
-
Inert Atmosphere: For long-term storage, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Factors Affecting this compound Stability
The stability of furan-containing compounds like this compound is influenced by several factors. The following table summarizes these factors and recommended conditions to enhance stability.
| Factor | Effect on Stability | Recommended Conditions |
| pH | Furan rings are highly susceptible to degradation in acidic conditions (pH < 7), which can lead to ring-opening and polymerization.[2] Stability is generally better in neutral to slightly alkaline conditions. | Maintain pH in the range of 7-8 for solutions and during aqueous workup.[2] |
| Temperature | Higher temperatures accelerate the rate of degradation for most chemical compounds, including furans.[1] | Store solid this compound and its solutions in a cool environment (e.g., 2-8°C or frozen). |
| Light | Exposure to light, particularly UV light, can induce photodegradation of furan-containing molecules.[1] | Store in light-resistant containers (e.g., amber vials) and in the dark. |
| Oxygen | The furan ring can be prone to oxidation, leading to the formation of various degradation products.[1] | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. |
| Solvent | The choice of solvent can impact stability. Polar aprotic solvents may offer a stabilizing effect.[2] | Consider using solvents like dimethylformamide (DMF) for stock solutions.[2] |
Experimental Protocol: Stability Assessment of this compound
This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To determine the stability of this compound under conditions of acid and base hydrolysis, oxidation, heat, and photolysis.
Materials:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMF) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M HCl.
-
Base Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M NaOH.
-
Oxidation: Add an appropriate volume of the stock solution to a solution of 3% H₂O₂.
-
Thermal Degradation: Place a sample of the stock solution in an oven at a set temperature (e.g., 60°C).
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC or UPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Identify and, if possible, characterize any major degradation products.
-
Visualizing Instability and Troubleshooting
Degradation Pathway of Furan Ring under Acidic Conditions
Caption: General degradation pathway of a furan ring in an acidic environment.
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting instability issues with this compound.
References
Technical Support Center: Refinement of NMR Data Interpretation for Mulberrofuran B Isomers
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate interpretation of NMR data for Mulberrofuran B and its isomers. Given the structural complexity arising from their nature as Diels-Alder type adducts, careful analysis of NMR spectra is crucial for unambiguous structure elucidation and stereochemical assignment.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound isomers that make NMR interpretation challenging?
A1: this compound and its isomers are complex natural products characterized by a polycyclic system derived from a Diels-Alder reaction.[1] The main challenges in NMR interpretation arise from:
-
Stereochemistry: The presence of multiple chiral centers leads to the possibility of various diastereomers and enantiomers.
-
Signal Overlap: The ¹H NMR spectra of these molecules are often crowded, especially in the aliphatic and aromatic regions, making it difficult to resolve individual signals and their coupling patterns.[2][3]
-
Quaternary Carbons: The structures contain several quaternary carbons which are not directly observed in ¹H NMR and can only be assigned through long-range correlations in HMBC spectra.[4]
Q2: Which NMR experiments are essential for the complete structure elucidation of this compound isomers?
A2: A combination of 1D and 2D NMR experiments is indispensable for the complete structural assignment of this compound isomers.[1][2] The recommended set of experiments includes:
-
¹H NMR: To determine the number of different proton environments and their multiplicities.
-
¹³C NMR: To identify the number of unique carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and identify spin systems.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹JCH).[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH), which is crucial for connecting different spin systems and assigning quaternary carbons.[4][6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space (< 5 Å).[7][8]
Q3: How can I differentiate between this compound isomers using NMR?
A3: Differentiation between isomers, particularly stereoisomers, relies heavily on NOESY or ROESY experiments.[7][8] Key NOE correlations can reveal the relative orientation of substituents and the stereochemistry at the ring junctions of the Diels-Alder adduct. Additionally, subtle differences in the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra can be indicative of different isomeric forms.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the NMR data interpretation of this compound isomers.
Problem 1: Severe signal overlap in the aromatic and aliphatic regions of the ¹H NMR spectrum.
Solution:
-
Vary the Solvent: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆, benzene-d₆) can induce differential chemical shifts, potentially resolving overlapping signals.[9]
-
2D NMR Spectroscopy:
-
HSQC: This is a powerful technique for resolving overlapping proton signals by spreading them out in the second dimension based on the chemical shifts of the attached carbons.[5]
-
TOCSY (Total Correlation Spectroscopy): This experiment can help to identify complete spin systems, even if some of the signals are overlapped.[2]
-
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase spectral dispersion and improve signal resolution.
Problem 2: Ambiguous assignment of quaternary carbons.
Solution:
-
Optimize HMBC Experiment: The HMBC experiment is key to assigning quaternary carbons.[4] Ensure that the experiment is optimized to detect long-range couplings.
-
Cross-check with Expected Chemical Shifts: Compare the observed ¹³C chemical shifts with those of similar known compounds or with predicted values from computational software.
Problem 3: Difficulty in determining the relative stereochemistry.
Solution:
-
NOESY/ROESY Analysis: These experiments are crucial for determining stereochemistry.[7][8] Look for key NOE cross-peaks that indicate spatial proximity between specific protons. The presence or absence of these correlations can help to define the relative configuration of the chiral centers.
-
Coupling Constants: The magnitude of ³JHH coupling constants can sometimes provide information about the dihedral angles between coupled protons, which can be related to the stereochemistry.
Data Presentation
The following table summarizes the representative ¹H and ¹³C NMR chemical shifts for a this compound isomer. Note that these are generalized values based on published data for similar furanocoumarin-based Diels-Alder adducts, and actual experimental values may vary depending on the specific isomer and experimental conditions.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Isomer
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |
| 2 | 155.0 | |
| 3 | 102.5 | 6.80 (s) |
| 3a | 122.0 | |
| 4 | 158.0 | |
| 5 | 98.0 | 6.30 (d, J = 2.0) |
| 6 | 160.0 | |
| 7 | 95.0 | 6.40 (d, J = 2.0) |
| 7a | 105.0 | |
| 1' | 125.0 | |
| 2' | 118.0 | 7.20 (d, J = 8.0) |
| 3' | 115.0 | 6.90 (dd, J = 8.0, 2.0) |
| 4' | 159.0 | |
| 5' | 116.0 | 6.95 (d, J = 2.0) |
| 6' | 128.0 | |
| Cyclohexene Moiety | ||
| C-1'' | 45.0 | 3.50 (m) |
| C-2'' | 125.0 | 5.80 (m) |
| C-3'' | 135.0 | 5.90 (m) |
| C-4'' | 40.0 | 2.50 (m) |
| C-5'' | 30.0 | 1.80 (m), 2.10 (m) |
| C-6'' | 80.0 | 4.50 (m) |
| Substituents | ||
| Me | 20.0 | 1.70 (s) |
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Acquire all spectra at a constant temperature (e.g., 298 K).
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a standard pulse program with proton decoupling.
-
COSY: Use a gradient-selected COSY experiment.
-
HSQC: Use a gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.
-
HMBC: Use a gradient-selected HMBC experiment with a long-range coupling delay optimized forⁿJCH ≈ 8 Hz.
-
NOESY/ROESY: Use a mixing time of 300-800 ms (B15284909) for NOESY, or a spin-lock time of 200-500 ms for ROESY.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstructing NMR spectra of "invisible" excited protein states using HSQC and HMQC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HMBC: Significance and symbolism [wisdomlib.org]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimization of Enzyme-Assisted Extraction for Furanoid Compounds from Mulberry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of enzyme-assisted extraction (EAE) of furanoid compounds from mulberry.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using enzyme-assisted extraction (EAE) for obtaining furanoid compounds from mulberry?
A1: EAE offers several key benefits over traditional solvent-based extraction methods. These include:
-
Increased Yield: Enzymes like cellulase (B1617823) and pectinase (B1165727) break down the plant cell wall, releasing more target compounds and potentially leading to higher extraction yields.[1]
-
Greener Technology: EAE is considered an environmentally friendly method as it can reduce the reliance on harsh organic solvents.[2]
-
Milder Conditions: The process typically uses lower temperatures and near-neutral pH, which helps in preserving the integrity of thermolabile and chemically sensitive compounds like some furanoids.[2]
-
Enhanced Selectivity: Enzymes can specifically target certain cell wall components, leading to a more selective extraction of desired bioactive compounds.
Q2: Which enzymes are most effective for extracting compounds from mulberry?
A2: The most commonly used enzymes for extracting bioactive compounds from plant materials, including mulberry, are cellulases and pectinases.[3] These enzymes are effective at degrading the primary components of the plant cell wall, cellulose (B213188) and pectin, respectively. A combination of these enzymes, sometimes referred to as a multi-enzyme complex, can have a synergistic effect, leading to more efficient cell wall degradation and higher extraction yields.[1][4]
Q3: What are furanoid compounds, and which ones are typically found in mulberry?
A3: Furanoid compounds are a class of organic compounds containing a furan (B31954) ring. In mulberry (Morus species), notable furanoid derivatives include 2-arylbenzofurans such as moracin M and mulberrofuran I.[5][6] These compounds are of interest due to their potential biological activities.
Q4: Can EAE be combined with other extraction techniques?
A4: Yes, EAE can be effectively combined with other methods like ultrasound-assisted extraction (UAE). This combination, known as ultrasound-assisted enzymatic extraction (UAEE), can further enhance extraction efficiency. Ultrasound can improve mass transfer and disrupt cell walls, making the substrate more accessible to the enzymes.[7]
Troubleshooting Guides
Issue 1: Low Yield of Furanoid Compounds
Q: I am experiencing a lower than expected yield of furanoid compounds from my mulberry leaf extraction. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors related to the enzyme activity, extraction conditions, and the plant material itself. Here’s a step-by-step troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Activity | Verify Enzyme Storage and Handling: Ensure enzymes were stored at the recommended temperature and handled correctly to prevent denaturation. Optimize Enzyme Concentration: An insufficient amount of enzyme will lead to incomplete hydrolysis. Conversely, an excessively high concentration may not significantly increase the yield and is not cost-effective. Perform a dose-response experiment to determine the optimal enzyme concentration.[8] Check pH and Temperature: Enzymes have optimal pH and temperature ranges for activity.[9][10] For cellulase and pectinase, the optimal pH is typically between 4.0 and 5.5, and the optimal temperature is around 40-50°C.[3][11] Verify and adjust the pH of your extraction buffer and the incubation temperature. |
| Inefficient Cell Wall Disruption | Inadequate Grinding of Mulberry Leaves: Ensure the mulberry leaves are ground to a fine powder to increase the surface area available for enzymatic action. Consider a Multi-Enzyme Approach: A combination of cellulase and pectinase may be more effective than a single enzyme in breaking down the complex cell wall structure.[1][4] |
| Extraction Conditions | Suboptimal Solid-to-Liquid Ratio: A very high solid-to-liquid ratio can hinder proper mixing and enzyme accessibility. Experiment with different ratios to find the optimum. Incorrect Extraction Time: Both insufficient and excessive extraction times can lead to lower yields. Short times may not allow for complete hydrolysis, while prolonged times can lead to the degradation of target compounds.[3] An optimal time of around 5 minutes has been reported for some bioactive compounds from mulberry.[3] |
| Post-Extraction Issues | Degradation of Furanoid Compounds: Some furanoid compounds may be sensitive to light, heat, or pH changes. Protect your extract from light and high temperatures, and ensure the pH is stable during downstream processing. Inefficient Solvent Partitioning: If you are performing a liquid-liquid extraction after the enzymatic step, ensure the solvent system is optimized for the polarity of your target furanoid compounds. |
Issue 2: Inconsistent Extraction Results
Q: My extraction yields are varying significantly between experiments, even when I try to follow the same protocol. What could be causing this inconsistency?
A: Inconsistent results are often due to subtle variations in experimental parameters. Here's a checklist to ensure reproducibility:
| Parameter | Recommendation |
| Plant Material | Homogeneity: Ensure your mulberry leaf powder is well-mixed and homogenous. Variations in the starting material can lead to different results. Harvesting Time and Conditions: The concentration of bioactive compounds in mulberry leaves can vary depending on the cultivar, harvest time, and storage conditions.[12] Using material from the same batch can help reduce variability. |
| Enzyme Preparation | Fresh Enzyme Solutions: Prepare fresh enzyme solutions for each experiment, as enzyme activity can decrease over time in solution. Consistent Enzyme Source: Use enzymes from the same supplier and lot number to minimize variations in enzyme activity. |
| pH and Temperature Control | Accurate Measurement: Use a calibrated pH meter and thermometer to ensure precise control of these critical parameters. Even small fluctuations can impact enzyme activity.[9][10] |
| Mixing and Agitation | Consistent Agitation: Ensure the same level of agitation (e.g., stirring or shaking speed) is used in all experiments to ensure uniform contact between the enzymes and the plant material.[3] |
Issue 3: Difficulty in Enzyme Inactivation
Q: How can I effectively inactivate the enzymes after extraction to prevent further reactions that might degrade my target compounds?
A: Enzyme inactivation is a critical step to ensure the stability of your extract. The most common method is heat treatment.
-
Heat Inactivation: Briefly heating the extract to a high temperature (e.g., 90-100°C for 5-10 minutes) is typically sufficient to denature and inactivate most enzymes.[13] This is often referred to as blanching in food processing.[14]
-
Verification of Inactivation: To confirm that the enzymes have been inactivated, you can perform a simple activity assay. For example, a peroxidase test is often used as an indicator because peroxidase is one of the more heat-resistant enzymes in plants. If peroxidase is inactivated, it's likely that other enzymes are as well.[13]
Experimental Protocols
Optimized Enzyme-Assisted Extraction of Furanoid Compounds from Mulberry Leaves
This protocol is based on optimized conditions for the extraction of phenolic compounds from mulberry, which can be adapted for furanoid compounds.
1. Materials and Reagents:
-
Dried mulberry leaf powder
-
Cellulase (from Aspergillus niger)
-
Pectinase (from Aspergillus niger)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Ethanol (B145695) (70%)
-
Deionized water
2. Equipment:
-
Grinder
-
Shaking water bath or incubator
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
3. Extraction Procedure:
-
Preparation of Mulberry Leaf Powder: Grind dried mulberry leaves into a fine powder (e.g., 40-60 mesh).
-
Enzymatic Hydrolysis:
-
Weigh 1 g of mulberry leaf powder and place it in a 50 mL flask.
-
Add 20 mL of 70% ethanol.
-
Adjust the pH of the mixture to 4.5 using citrate buffer.
-
Add the enzyme solution (e.g., a combination of cellulase and pectinase at a concentration of 40 U/g of sample).[3]
-
Incubate the mixture in a shaking water bath at 45°C and 150 rpm for 60 minutes.
-
-
Enzyme Inactivation: Heat the mixture at 95°C for 10 minutes to inactivate the enzymes.[14]
-
Extraction:
-
Cool the mixture to room temperature.
-
Centrifuge the mixture at 5000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the residue with another 20 mL of 70% ethanol and repeat the centrifugation.
-
Combine the supernatants.
-
-
Solvent Evaporation: Concentrate the combined supernatant using a rotary evaporator at 45°C to remove the ethanol.
-
Storage: Store the final aqueous extract at -20°C for further analysis.
Data Presentation
Table 1: Optimized Parameters for Enzyme-Assisted Extraction of Bioactive Compounds from Mulberry.
| Parameter | Optimal Value | Reference |
| Sample Weight | 0.15 g | [4] |
| Solvent | 70% Ethanol | |
| Solvent Volume | 15 mL | [4] |
| pH | 4.0 | [4] |
| Enzyme Units | 38.46 U/g of sample | [4] |
| Temperature | 40°C | [4] |
| Agitation | 200 rpm | [4] |
| Extraction Time | 5 minutes | [4] |
Table 2: Furanoid and Other Phenolic Compounds Identified in Morus Species.
| Compound Class | Specific Compounds | Reference |
| 2-Arylbenzofurans | Moracin M, Mulberrofuran I | [5][6] |
| Flavonols | Rutin, Isoquercitrin, Kaempferol glycosides | [15] |
| Phenolic Acids | Chlorogenic acid, Benzoic acid | [16] |
| Stilbenoids | Oxyresveratrol, Resveratrol glucosides | [6] |
Visualizations
Caption: Workflow for Enzyme-Assisted Extraction of Furanoid Compounds.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- 1. foodresearchlab.com [foodresearchlab.com]
- 2. extractionmagazine.com [extractionmagazine.com]
- 3. Enhancing Efficiency of Enzymatic-Assisted Extraction Method for Evaluating Bioactive Compound Analysis in Mulberry: An Optimization Approach [mdpi.com]
- 4. Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morus alba L. Cell Cultures as Sources of Antioxidant and Anti-Inflammatory Stilbenoids for Food Supplement Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. monash.edu [monash.edu]
- 11. Optimization of pectinase-assisted extraction condition of mulberry (Morus alba L.) fruit using response surface methodology and its effect on anthocyanin synthesis pathway-related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Changes of Polyphenolic Compounds in Mulberry (Morus alba L.) Leaves in Relation to Varieties, Harvest Period, and Heat Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Inactivation Techniques for Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 14. Thermal inactivation kinetics and effects of drying methods on the phenolic profile and antioxidant activities of chicory (Cichorium intybus L.) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
overcoming challenges in the total synthesis of Mulberrofuran B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the total synthesis of Mulberrofuran B.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Why is the yield of my Diels-Alder reaction to form the core cyclohexene (B86901) ring of this compound consistently low?
Answer:
Low yields in the key Diels-Alder cycloaddition step are a common challenge. Several factors can contribute to this issue. A critical aspect for a successful reaction is the presence of a free phenol (B47542) group in the 2'-hydroxychalcone (B22705) dienophile.[1][2]
Potential Causes and Troubleshooting Steps:
-
Protected Hydroxyl Group on the Chalcone (B49325): The presence of a protecting group on the 2'-hydroxyl of the chalcone can significantly hinder the Diels-Alder reaction. Hydrogen bonding from the free hydroxyl group is thought to accelerate the cycloaddition.[3][4]
-
Solution: Ensure the 2'-hydroxyl group on your chalcone dienophile is deprotected before attempting the cycloaddition. If you are synthesizing the chalcone, plan your protecting group strategy accordingly to allow for selective deprotection.[5]
-
-
Unfavorable Reaction Conditions: The choice of solvent and temperature is crucial for the Diels-Alder reaction.
-
Solution: Screen different solvents. While non-polar solvents are often used, polar solvents or even aqueous conditions have been shown to sometimes accelerate Diels-Alder reactions. Temperature control is also critical; while higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, leading to lower yields of the desired product. Running the reaction at a lower temperature for a longer duration might be beneficial.
-
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically impede the reaction.
-
Solution: If possible, consider using starting materials with less bulky protecting groups. While modifying the core structure of this compound precursors isn't an option, ensuring that any protecting groups used are as small as possible can be helpful.
-
-
Diene Instability: The dehydroprenylphenol diene can be unstable.
-
Solution: It is often best to generate the diene in situ or use it immediately after preparation. Storage of the diene for extended periods should be avoided.
-
A general troubleshooting workflow for a low-yielding Diels-Alder reaction is presented below:
References
- 1. Benzofuran synthesis [organic-chemistry.org]
- 2. Mulberry Diels-Alder adducts: synthesis of chalcomoracin and mulberrofuran C methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Technical Support Center: Enhancing the Pharmacokinetic Properties of Mulberrofuran B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the pharmacokinetic properties of Mulberrofuran B.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations. What are the likely causes?
A1: Low and variable plasma concentrations of this compound are likely attributable to its poor pharmacokinetic properties, a common challenge with many natural flavonoid compounds. The primary reasons include:
-
Poor Aqueous Solubility: this compound, like many polyphenols, is expected to have low water solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2][3]
-
Low Permeability: The chemical structure of this compound may not be optimal for passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestines and liver by Phase I and Phase II enzymes (e.g., cytochrome P450s, UDP-glucuronosyltransferases) before it reaches systemic circulation.[4]
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing net absorption.
Q2: What are the main strategies I can explore to improve the oral bioavailability of this compound?
A2: To enhance the oral bioavailability of this compound, you can explore three primary strategies:
-
Nanoformulation: Encapsulating this compound in nanocarriers can improve its solubility, protect it from degradation, and enhance its absorption.[1][2][5]
-
Structural Modification: Altering the chemical structure of this compound can improve its physicochemical properties, such as solubility and permeability, and reduce its susceptibility to metabolism.[6][7][8]
-
Co-administration with Absorption Enhancers: Administering this compound with compounds that inhibit efflux pumps or metabolic enzymes can increase its systemic exposure.[1][4]
Q3: Which nanoformulation is best suited for a lipophilic compound like this compound?
A3: For a lipophilic compound like this compound, several lipid-based nanoformulations are excellent choices:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic compounds within the membrane. They are biocompatible and can improve solubility and bioavailability.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core. They offer good physical stability and can provide controlled release of the encapsulated drug.[3]
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with very small droplet sizes, which provide a large surface area for absorption. They are particularly effective at enhancing the solubility and absorption of poorly water-soluble compounds.[9]
The choice depends on the specific experimental goals, such as desired release profile and stability requirements. A comparative summary of pharmacokinetic improvements for other flavonoids using these techniques is provided in Table 1.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Nanoformulations
Problem: I am preparing this compound-loaded nanoparticles (e.g., liposomes, SLNs), but the encapsulation efficiency is very low.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | 1. Screen different lipids: Test a variety of solid and liquid lipids to find one that better solubilizes this compound.[10] 2. Use a co-solvent: During the formulation process, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., ethanol) before adding it to the lipid phase. |
| Drug precipitation during formulation. | 1. Optimize the drug-to-lipid ratio: A high drug concentration can lead to saturation and precipitation. Experiment with lower drug-to-lipid ratios.[11] 2. Control the temperature: For methods involving heating, ensure the temperature is sufficient to keep both the lipid and the drug in a molten/dissolved state. |
| Inappropriate surfactant/emulsifier. | 1. Vary the surfactant type and concentration: The choice and concentration of the surfactant are critical for stabilizing the nanoparticles and preventing drug leakage.[12] 2. Optimize the homogenization process: Adjust the speed and duration of homogenization or sonication to ensure proper particle formation and drug encapsulation. |
Issue 2: Inconsistent Pharmacokinetic Data in Animal Studies
Problem: My in vivo pharmacokinetic studies of a new this compound formulation are showing high variability between animals.
| Possible Cause | Troubleshooting Step |
| Formulation instability. | 1. Characterize the formulation before each study: Measure particle size, polydispersity index (PDI), and zeta potential to ensure consistency. 2. Assess stability over time: Check for any signs of aggregation, precipitation, or drug leakage under storage conditions. |
| Variability in oral gavage technique. | 1. Ensure consistent administration: Standardize the gavage volume and the speed of administration. Ensure the formulation is well-suspended before drawing it into the syringe. 2. Fasting conditions: Ensure all animals are fasted for a consistent period before dosing, as food can significantly affect the absorption of lipophilic compounds. |
| Physiological differences between animals. | 1. Increase the number of animals per group: This will help to reduce the impact of individual physiological variations. 2. Monitor animal health: Ensure that all animals are healthy and of a similar age and weight. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Flavonoids in Different Nanoformulations (Data from rodent studies, presented as fold-increase compared to the free compound)
| Flavonoid | Nanoformulation | Fold Increase in Cmax | Fold Increase in AUC | Reference |
| Paeoniflorin | Glycyrrhizic acid-phospholipid complex self-nanoemulsion | ~3.0 | ~2.0 | [13] |
| Quercetin | Liposomes | ~2.5 | ~4.8 | [5] |
| Daidzein | Lecithin complex micelles | - | Significant improvement in intestinal absorption | [4] |
| α-Tocopherol succinate | Nanoemulsion | ~1.7 | ~1.8 | [14] |
| Curcumin | Solid Lipid Nanoparticles | ~3.9 | ~3.2 | [14] |
Note: This table presents data for other flavonoids as a proxy for the potential improvements that could be achieved for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Ethanol (B145695) Injection Method
-
Lipid Solution Preparation: Dissolve this compound, phosphatidylcholine, and cholesterol in ethanol. A common starting ratio is 10:2:1 (phosphatidylcholine:cholesterol:this compound by weight).
-
Hydration: Heat a saline buffer (pH 7.4) to a temperature above the lipid phase transition temperature (e.g., 60°C).
-
Injection: Rapidly inject the lipid solution into the heated buffer with vigorous stirring. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes, encapsulating this compound.[15]
-
Solvent Removal: Remove the ethanol by dialysis or rotary evaporation.
-
Sizing (Optional): To obtain unilamellar vesicles of a specific size, the liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.[16]
-
Characterization: Analyze the liposomes for particle size, zeta potential, and encapsulation efficiency (determined by separating free drug from encapsulated drug using techniques like ultracentrifugation).
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature about 5-10°C above its melting point. Dissolve this compound in the molten lipid.[17]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Tween 80, Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.[18]
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles. The high shear forces will break down the coarse droplets into nano-sized particles.[18][19]
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath. The lipid droplets will solidify, forming SLNs with this compound entrapped within the solid matrix.
-
Characterization: Analyze the SLNs for particle size, zeta potential, and drug loading.
Protocol 3: Co-administration of this compound with Piperine (B192125)
-
Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Prepare a separate suspension of piperine in the same vehicle.
-
Animal Dosing: In a preclinical model (e.g., rats), administer piperine (a common dose is 20 mg/kg) orally 30 minutes before the oral administration of this compound.[20][21] The control group should receive the vehicle instead of the piperine solution.
-
Pharmacokinetic Study: Collect blood samples at predetermined time points after this compound administration.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both the piperine-treated group and the control group to determine the effect of piperine on the bioavailability of this compound.
Visualizations
Caption: Experimental workflows for preparing this compound-loaded liposomes and SLNs.
Caption: Strategies to overcome the pharmacokinetic limitations of this compound.
Caption: Improved delivery of this compound enhances its therapeutic effect.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Modification of flavonoids: methods and influences on biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Formulation of nanoemulsion parijoto fruit extract (Medinilla Speciosa) with variation of tweens stabilizers [frontiersin.org]
- 13. dovepress.com [dovepress.com]
- 14. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sysrevpharm.org [sysrevpharm.org]
- 18. japsonline.com [japsonline.com]
- 19. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
- 20. Quercetin along with piperine prevents cognitive dysfunction, oxidative stress and neuro-inflammation associated with mouse model of chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective potential of Quercetin in combination with piperine against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of Mulberrofuran B and morusin antioxidant activity
A Comparative Analysis of Mulberrofuran B and Morusin (B207952): Antioxidant Activity
A Head-to-Head Comparison of Two Mulberry-Derived Compounds
For researchers and professionals in drug development, understanding the nuanced differences in the biological activities of natural compounds is paramount. Morusin and this compound, both isolated from the white mulberry (Morus alba), are known for their antioxidant properties. This guide provides an objective comparison of their antioxidant performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Quantitative Antioxidant Activity
The antioxidant capacities of this compound and morusin have been directly compared across several standard assays. The following table summarizes the key quantitative data from a pivotal study, highlighting the superior radical scavenging and reducing power of this compound.
| Antioxidant Assay | This compound | Morusin | Ascorbic Acid (Standard) |
| DPPH Radical Scavenging (IC₅₀ in µM) | 843.87 ± 10.65[1][2][3] | 1819.83 ± 144.53[1] | 92.12 ± 6.63 |
| ABTS Radical Scavenging (IC₅₀ in µM) | 95.74 ± 4.21[1][2][3] | 297.83 ± 7.27[1] | 99.96 ± 2.92 |
| Phosphomolybdenum Assay (mmol Ascorbic Acid/g) | 1531.33 ± 20.28[1][2][3] | - | - |
| Ferrocyanide Reducing Power (%) | 14.39[1][2][3] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are the protocols for the key antioxidant assays cited in the comparative data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol (B129727) or ethanol (B145695). This solution should be freshly made and kept in the dark due to its light sensitivity.
-
-
Procedure:
-
A defined volume of various concentrations of the test sample (this compound or morusin) is added to separate wells of a microplate or cuvettes.
-
An equal volume of the 0.1 mM DPPH working solution is added to each well to initiate the reaction.
-
A positive control (e.g., ascorbic acid) at various dilutions and a blank (solvent and DPPH solution) are also prepared.
-
The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.
-
The absorbance of each mixture is measured at 517 nm using a spectrophotometer, which is zeroed with the blank.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
To generate the ABTS•+ radical cation, a 7 mM ABTS stock solution is mixed with a 2.45 mM potassium persulfate solution. This mixture is then kept in the dark at room temperature for 12-16 hours.
-
Before use, the ABTS•+ working solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
-
Procedure:
-
A small volume (e.g., 20 µL) of the test sample or standard (Trolox, a water-soluble vitamin E analog) is pipetted into a microplate well.
-
A larger volume (e.g., 180 µL) of the adjusted ABTS•+ working solution is added to each well.
-
The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of ABTS•+ is calculated with the same formula as the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Phosphomolybdenum Assay (Total Antioxidant Capacity)
This method is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, resulting in the formation of a green phosphate (B84403)/Mo(V) complex.
-
Reagent Preparation:
-
The reagent solution is prepared by mixing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium (B1175870) molybdate.
-
-
Procedure:
-
An aliquot of the sample solution is combined with the reagent solution in a test tube.
-
The mixture is incubated in a boiling water bath at 95°C for 90 minutes.
-
After cooling to room temperature, the absorbance of the solution is measured at 695 nm against a blank.
-
-
Calculation:
-
The total antioxidant capacity is typically expressed as equivalents of ascorbic acid.
-
Ferric Reducing Antioxidant Power (FRAP) / Ferrocyanide Assay
This assay measures the reducing potential of an antioxidant.
-
Principle:
-
Antioxidants reduce the potassium ferricyanide (B76249) (Fe³⁺) to potassium ferrocyanide (Fe²⁺). The resulting ferrocyanide reacts with ferric chloride to form a ferric-ferrous complex, which has a maximum absorbance at 700 nm.
-
-
Procedure:
-
The test sample is mixed with a phosphate buffer (0.2 M, pH 6.6) and a 1% potassium ferricyanide solution.
-
The mixture is incubated at 50°C for 20 minutes.
-
An equal volume of 10% trichloroacetic acid is added, and the mixture is centrifuged.
-
The supernatant is collected and mixed with distilled water and a 0.1% ferric chloride solution.
-
The absorbance is measured at 700 nm. A higher absorbance indicates greater reducing power.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a generalized workflow for antioxidant assays and the known signaling pathways associated with morusin's antioxidant and anti-inflammatory effects.
References
Mulberrofuran B: A Comparative Analysis of a Natural Diels-Alder Adduct
For Researchers, Scientists, and Drug Development Professionals
Mulberrofuran B, a natural Diels-Alder type adduct predominantly isolated from Morus species, stands as a compelling molecule within the landscape of pharmacologically active natural products. This guide provides a comparative analysis of this compound against other structurally related Diels-Alder adducts, focusing on their anti-inflammatory, anticancer, and antioxidant properties. The information presented herein is intended to support research and drug development efforts by offering a concise overview of available experimental data and methodologies.
Introduction to Natural Diels-Alder Type Adducts
Natural products arising from [4+2] cycloaddition reactions, known as Diels-Alder type adducts, represent a structurally diverse class of secondary metabolites with significant biological activities.[1] The Moraceae family, particularly the genus Morus (mulberry), is a rich source of these compounds.[1] These molecules are biosynthesized through an enzymatic reaction between a diene and a dienophile, often involving chalcones and dehydroprenylphenols, resulting in complex and stereochemically rich scaffolds.[1] This structural uniqueness contributes to their wide range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant activities. This guide focuses on this compound and provides a comparative perspective against other notable Diels-Alder adducts from the same botanical source, such as Chalcomoracin, Kuwanon G, Mulberrofuran G, and Sanggenon C.
Comparative Biological Activity
The following tables summarize the available quantitative data for the biological activities of this compound and its chemical relatives. It is important to note that while data on the antioxidant activity of this compound is available, specific IC50 values for its anticancer and anti-inflammatory effects are not prevalent in the reviewed literature, limiting a direct quantitative comparison in these areas.
Anti-inflammatory Activity
The anti-inflammatory potential of these adducts is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Mulberrofuran K | Nitric Oxide Inhibition | RAW 264.7 | Potent Inhibition (IC50 not specified) | [2] |
| Sanggenon C | Nitric Oxide Inhibition | RAW 264.7 | - | [3] |
Note: While qualitative anti-inflammatory activity has been reported for this compound, specific IC50 values for nitric oxide inhibition were not found in the reviewed literature.
Anticancer Activity
The cytotoxic effects of these compounds are typically assessed using the MTT assay on various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Chalcomoracin | Murine Leukemia (P-388) | Cytotoxicity | ~3.9 (converted from 1.7 µg/mL) | [4] |
| Kuwanon G | - | - | Data not available | |
| Mulberrofuran G | Lung Cancer (A549) | Cytotoxicity | 22.5 | [5] |
| Lung Cancer (NCI-H226) | Cytotoxicity | 30.6 | [5] | |
| Sanggenon C | Gastric Cancer (HGC-27) | Cytotoxicity | 9.13 | [3] |
| Gastric Cancer (AGS) | Cytotoxicity | 9.86 | [3] | |
| Colon Cancer (LoVo, HT-29, SW480) | Cytotoxicity | Dose-dependent inhibition | [1] |
Note: Specific IC50 values for the anticancer activity of this compound were not found in the reviewed literature.
Antioxidant Activity
The antioxidant capacity is commonly determined by measuring the radical scavenging activity using DPPH and ABTS assays.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH Radical Scavenging | 843.87 ± 10.65 | [4][6] |
| ABTS Radical Scavenging | 95.74 ± 4.21 | [4][6] | |
| Morusin (B207952) | DPPH Radical Scavenging | 1819.83 ± 144.53 | [4] |
| ABTS Radical Scavenging | 297.83 ± 7.27 | [4] |
Signaling Pathways
The biological activities of these Diels-Alder adducts are often attributed to their modulation of key cellular signaling pathways. The NF-κB and PI3K/Akt pathways are frequently implicated in inflammation and cancer. While specific studies on this compound's interaction with these pathways are limited, related compounds have been shown to exert their effects through these mechanisms.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: The PI3K/Akt/mTOR signaling pathway, crucial in cell survival and proliferation.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Nitric Oxide (NO) Inhibition Assay
This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate and add an equal volume of the Griess reagent to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells. Calculate the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound at various concentrations to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Conclusion
This compound and its related natural Diels-Alder adducts from Morus species exhibit a range of promising biological activities. While quantitative data for the antioxidant potential of this compound is available and suggests it is a potent radical scavenger, a comprehensive comparison of its anti-inflammatory and anticancer activities is currently limited by the lack of specific IC50 values in the scientific literature. Further research is warranted to fully elucidate the therapeutic potential of this compound and to provide a more complete quantitative comparison with other members of this fascinating class of natural products. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore the pharmacological properties of these compounds.
References
- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antioxidant role of morusin and this compound in ethanol extract of Morus alba roots - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Mulberrofuran B Analogs
For Researchers, Scientists, and Drug Development Professionals
Mulberrofuran B and its analogs, a class of compounds predominantly isolated from Morus species, have garnered significant attention for their diverse and potent biological activities. These Diels-Alder type adducts and related benzofurans exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, tyrosinase inhibitory, and antibacterial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to aid in drug discovery and development efforts.
Comparative Biological Activities of Mulberrofuran Analogs
The biological activities of this compound analogs are profoundly influenced by their structural features, including the nature of the Diels-Alder adduct, prenylation patterns, and hydroxylation of the aromatic rings. The following table summarizes the available quantitative data for various analogs, offering a comparative overview of their potency.
| Compound | Biological Activity | Assay | Cell Line/Enzyme | IC50 / MIC | Reference |
| This compound | Antioxidant | DPPH radical scavenging | - | 843.87 ± 10.65 µM | [1] |
| Antioxidant | ABTS radical scavenging | - | 95.74 ± 4.21 µM | [1] | |
| Anti-inflammatory | Carrageenan-induced paw edema | In vivo (mice) | Active | [1] | |
| Mulberrofuran G | Tyrosinase Inhibition | L-tyrosine oxidation | Mushroom Tyrosinase | 6.35 ± 0.45 µM | [2] |
| Anti-HBV | HBV DNA replication | HepG 2.2.15 | 3.99 µM | [3] | |
| Cytotoxicity | Cell proliferation | A549 (Lung Cancer) | 22.5 µM | [4] | |
| Cytotoxicity | Cell proliferation | NCI-H226 (Lung Cancer) | 30.6 µM | [4] | |
| Isomulberrofuran G | Anti-HBV | HBV DNA replication | HepG 2.2.15 | Inactive | [3] |
| Mulberrofuran K | Anti-inflammatory | Nitric Oxide Production | LPS-stimulated RAW264.7 | Potent Inhibitor | [5] |
| Antibacterial | - | Bacillus subtilis | - | [6] | |
| Antibacterial | - | Staphylococcus aureus | - | [6] | |
| Albanol B | Tyrosinase Inhibition | L-tyrosine oxidation | Mushroom Tyrosinase | No activity up to 350 µM | [2] |
| Kuwanon G | Tyrosinase Inhibition | L-tyrosine oxidation | Mushroom Tyrosinase | Acceptable Inhibition | [2] |
| Morushalunin | Cytotoxicity | - | Murine leukemia P-388 | 0.7 µg/mL | [7] |
| Guangsangon E | Cytotoxicity | - | Murine leukemia P-388 | 2.5 µg/mL | [7] |
| Chalcomoracin | Cytotoxicity | - | Murine leukemia P-388 | 1.7 µg/mL | [7] |
| Antibacterial | - | Methicillin-resistant S. aureus (MRSA) | 0.78 µg/mL | [8] | |
| Kuwanon J | Cytotoxicity | - | Murine leukemia P-388 | 5.9 µg/mL | [7] |
| Kuwanon C | Cytotoxicity | - | Murine leukemia P-388 | 14.0 ± 1.0 µM | [9] |
| Tyrosinase Inhibition | - | Mushroom Tyrosinase | Considerable Activity | [10] | |
| Sanggenon D | Tyrosinase Inhibition | - | Mushroom Tyrosinase | 7.3 µM | [10] |
Structure-Activity Relationship Insights
Cytotoxicity: The Diels-Alder type adducts exhibit significant cytotoxic activity. Morushalunin, with an IC50 value of 0.7 µg/mL against murine leukemia P-388 cells, is a potent example.[7] The complex caged structure of these compounds appears to be a critical determinant of their anticancer potential. Kuwanon C also demonstrates notable cytotoxicity, with studies suggesting that prenyl units on the flavonoid skeleton can be an active group for this effect.[9]
Tyrosinase Inhibitory Activity: The presence and nature of prenyl groups play a crucial role in the tyrosinase inhibitory activity of these compounds. Mulberrofuran G is a potent tyrosinase inhibitor, being six-fold more effective than the standard kojic acid.[2] In contrast, Albanol B, which shares a similar benzofuran (B130515) core but differs in its side-chain, shows no activity.[2] This suggests that the specific configuration of the substituents is vital for interacting with the enzyme's active site. Interestingly, some studies indicate that while certain prenylated flavonoids like Sanggenon D are potent inhibitors, simple prenylation does not always enhance activity, highlighting the complexity of the SAR.[10]
Anti-inflammatory Activity: Mulberrofuran K has been identified as a potent anti-inflammatory agent. Its mechanism involves the suppression of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines in LPS-stimulated macrophages.[5] This activity is mediated through the inhibition of iNOS and COX-2 expression, which is regulated by the NF-κB and ERK1/2 signaling pathways.[5] The 2-arylbenzofuran scaffold is a common feature among many anti-inflammatory compounds from Morus species.
Antibacterial Activity: Several 2-arylbenzofurans isolated from Morus species have demonstrated antibacterial properties. Chalcomoracin, for instance, exhibits considerable activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 0.78 µg/mL.[8] Mulberrofuran K also shows activity against Gram-positive bacteria.[6]
Signaling Pathway Visualizations
The biological effects of this compound analogs are mediated through their interaction with various cellular signaling pathways. Below are visualizations of key pathways modulated by these compounds, generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mulberrofuran G and isomulberrofuran G from Morus alba L.: anti-hepatitis B virus activity and mass spectrometric fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mulberrofuran G inhibits proliferation and migration by inactivating JAK2/STAT3 signaling in lung cancer cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 5. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential cytotoxic Diels-Alder type adducts from liquid medium of Morus Alba var. shalun root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure–activity relationship review of the main bioactive constituents of Morus genus plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prenylated flavonoids as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mulberrofuran B Content in Morus Varieties: A Guide for Researchers
For Immediate Release
This guide presents a comparative analysis of Mulberrofuran B content across different varieties of Morus alba. The data and methodologies compiled herein are intended to provide researchers, scientists, and drug development professionals with a valuable resource for their work with this bioactive compound.
Quantitative Data Summary
The following table summarizes the quantitative analysis of this compound content in the ethanol (B145695) extract of roots from six different varieties of Morus alba. The data is adapted from a study by Martins et al. (2021).[1][2]
| Morus alba Variety | This compound Content (%) |
| IZ 13/6 | 0.54 |
| IZ 40 | 3.55 |
| IZ 56/4 | Not Reported |
| IZ 64 | Not Reported |
| Indonesia | Not Reported |
| Tigreada | Not Reported |
Note: The original study provided a range for this compound content (0.54% to 3.55%) across the studied varieties. Specific values for IZ 56/4, IZ 64, Indonesia, and Tigreada were not individually detailed in the accessible text.
Experimental Protocols
A detailed methodology for the extraction and quantification of this compound is crucial for reproducible research. The following protocols are synthesized from established methods for the analysis of prenylated flavonoids in Morus species.
Extraction of this compound from Morus alba Root Bark
This protocol outlines the steps for the efficient extraction of this compound.
Materials and Equipment:
-
Dried root bark of Morus alba
-
Grinder or mill
-
Soxhlet extractor
-
Petroleum ether
-
95% Ethanol
-
Ultrasonic bath
-
Rotary evaporator
-
Oven
Procedure:
-
Sample Preparation: Grind the dried root bark of Morus alba into a fine powder.
-
Defatting: Place approximately 50 g of the powdered root bark into a Soxhlet extractor and reflux with 500 mL of petroleum ether for 3 hours at 50°C. Repeat this step twice to remove lipids and other nonpolar compounds.
-
Ultrasonic Extraction: Transfer the defatted residue to a flask and add 500 mL of 95% ethanol. Perform ultrasonic extraction for 30 minutes. Repeat the extraction twice.[3]
-
Concentration: Combine the ethanol extracts and concentrate the solution using a rotary evaporator under reduced pressure.
-
Drying: Dry the concentrated extract in an oven to obtain the crude flavonoid extract containing this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol details the analytical method for quantifying this compound in the extract.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. The specific gradient program should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area corresponding to this compound.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve. The content is typically expressed as a percentage of the dry weight of the extract.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of this compound content.
Caption: Experimental workflow for comparing this compound content.
Signaling Pathway
Compounds from Morus alba have been shown to modulate various signaling pathways, including the NF-κB pathway, which is critical in inflammation.[1][4][5] The diagram below illustrates a simplified representation of the NF-κB signaling pathway.
Caption: Simplified NF-κB signaling pathway and potential inhibition by Morus alba compounds.
References
- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Extraction and antioxidant activity of flavonoids of Morus nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry and Potential Pharmacological Properties of Morus alba Plant for Health Benefits: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Morus alba L. Plant: Bioactive Compounds and Potential as a Functional Food Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antioxidant Capacities: Mulberrofuran B vs. Resveratrol
For Immediate Release
[City, State] – In the ongoing quest for potent natural antioxidants for applications in research and drug development, two compounds, Mulberrofuran B and Resveratrol, have garnered significant attention. This guide provides a comprehensive head-to-head comparison of their antioxidant capacities, supported by available experimental data, detailed methodologies, and an exploration of their mechanisms of action.
Quantitative Antioxidant Capacity
Direct comparative studies between this compound and Resveratrol are limited. However, by collating data from independent in vitro assays, a preliminary assessment of their relative antioxidant potential can be established. The following table summarizes the radical scavenging activities of both compounds as measured by the DPPH and ABTS assays. Lower IC50 values indicate greater antioxidant activity.
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH | 843.87 ± 10.65 µM | [1][2][3] |
| ABTS | 95.74 ± 4.21 µM | [1] | |
| Resveratrol | DPPH | 15.54 µg/mL | |
| ABTS | Strong Scavenging Activity | ||
| ORAC | High Antioxidant Activity |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
Mechanisms of Antioxidant Action
This compound , a prenylated flavonoid isolated from Morus alba (white mulberry), exhibits its antioxidant effects through direct radical scavenging. Its chemical structure, rich in hydroxyl groups, likely contributes to its ability to donate hydrogen atoms or electrons to neutralize free radicals.
Resveratrol , a well-studied polyphenol found in grapes and berries, employs a multi-faceted antioxidant strategy. It not only directly scavenges reactive oxygen species (ROS) but also upregulates the body's endogenous antioxidant defense systems. This is achieved through the activation of signaling pathways that lead to the increased expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase.
The following diagram illustrates the key antioxidant signaling pathways modulated by Resveratrol.
Figure 1. Simplified signaling pathway of Resveratrol's indirect antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the key antioxidant capacity assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Protocol:
-
Reagent Preparation: A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compound (this compound or Resveratrol). A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method for measuring the total antioxidant capacity of substances.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Protocol:
-
ABTS•+ Generation: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: Various concentrations of the test compound are added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Principle: A free radical initiator (such as AAPH) generates peroxyl radicals that quench the fluorescence of a probe (like fluorescein). An antioxidant present in the sample will protect the fluorescent probe from oxidative degradation, thus preserving the fluorescence signal. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation: A fluorescent probe solution (e.g., fluorescein) and a free radical initiator solution (e.g., AAPH) are prepared in a suitable buffer.
-
Reaction Setup: The test sample, a blank, and a standard antioxidant (typically Trolox) are added to a 96-well plate, followed by the fluorescein (B123965) solution. The plate is incubated at 37°C.
-
Initiation of Reaction: The AAPH solution is added to initiate the radical reaction.
-
Fluorescence Measurement: The fluorescence is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The area under the curve (AUC) for each sample is calculated and compared to the AUC of the Trolox standard to determine the ORAC value, expressed as Trolox Equivalents (TE).
The following diagram illustrates the general workflow for these antioxidant capacity assays.
Figure 2. General experimental workflow for in vitro antioxidant capacity assays.
Conclusion
Both this compound and Resveratrol demonstrate significant antioxidant potential through their ability to scavenge free radicals. While direct comparative data is sparse, available evidence suggests both are potent antioxidants. Resveratrol's additional ability to enhance endogenous antioxidant defenses through gene regulation presents a complex and powerful mechanism of action. Further head-to-head studies under standardized conditions are warranted to definitively elucidate the relative antioxidant efficacy of these two promising natural compounds for therapeutic and research applications.
References
Unveiling the Molecular Targets of Mulberrofuran B in Inflammatory Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mulberrofuran B with other anti-inflammatory alternatives, focusing on its molecular targets within key inflammatory signaling pathways. While direct mechanistic studies on this compound are limited, this document synthesizes available in vivo data for this compound and extrapolates potential mechanisms based on robust experimental evidence from its close structural analogs, Mulberrofuran G and K.
Executive Summary
This compound, a natural compound isolated from Morus alba, has demonstrated in vivo anti-inflammatory activity.[1] Evidence from closely related compounds suggests that its mechanism of action likely involves the modulation of critical inflammatory pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This guide presents a comparative analysis of this compound's potential activities against established anti-inflammatory agents, providing valuable insights for further research and drug development.
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the known and inferred anti-inflammatory properties of this compound in comparison to standard non-steroidal anti-inflammatory drugs (NSAIDs) and a corticosteroid.
| Compound | Reported/Inferred Activity | Key Molecular Targets (Inferred for this compound) | Primary Inflammatory Pathway(s) Affected | Supporting Evidence |
| This compound | In vivo anti-inflammatory activity (carrageenan-induced paw edema) | COX-2 (inferred), iNOS (inferred), NF-κB (inferred), ERK1/2 (inferred), JAK2/STAT3 (inferred) | NF-κB, MAPK, JAK/STAT (inferred) | [1] |
| Mulberrofuran K | Inhibition of NO, ROS, and pro-inflammatory cytokine production. Inhibition of iNOS and COX-2 expression. | NF-κB, ERK1/2 | NF-κB, MAPK | [2] |
| Mulberrofuran G | Inhibition of cell proliferation and migration. | JAK2, STAT3 | JAK/STAT | |
| Indomethacin (B1671933) | Inhibition of prostaglandin (B15479496) synthesis. | COX-1, COX-2 | Cyclooxygenase Pathway | [3] |
| Dexamethasone | Broad anti-inflammatory and immunosuppressive effects. | Glucocorticoid Receptor, NF-κB, AP-1 | Glucocorticoid Receptor Signaling, NF-κB |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments relevant to assessing the anti-inflammatory effects of this compound and its analogs.
Carrageenan-Induced Paw Edema in Mice ( In Vivo Anti-inflammatory Assay)
This protocol is used to evaluate the in vivo anti-inflammatory activity of a compound.
-
Animals: Male Swiss mice (20-25 g).
-
Grouping:
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
This compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compounds or vehicle orally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[4]
-
Determination of NF-κB and MAPK Pathway Inhibition ( In Vitro Assay)
This protocol assesses the effect of a compound on key inflammatory signaling pathways in macrophages.
-
Cell Line: RAW 264.7 murine macrophages.
-
Treatment:
-
Seed cells in appropriate culture plates.
-
Pre-treat cells with various concentrations of the test compound (e.g., Mulberrofuran K) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression).
-
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB pathway), and ERK1/2 (for MAPK pathway).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Assessment of JAK/STAT Pathway Inhibition ( In Vitro Assay)
This protocol evaluates the inhibitory effect of a compound on the JAK/STAT signaling cascade.
-
Cell Line: A549 human lung carcinoma cells or other suitable cell lines with active JAK/STAT signaling.
-
Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compound (e.g., Mulberrofuran G) at various concentrations for a specified duration (e.g., 24 hours).
-
-
Western Blot Analysis:
-
Prepare cell lysates and perform protein quantification.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2 and STAT3.
-
Use appropriate HRP-conjugated secondary antibodies for detection.
-
Visualize and quantify the protein bands.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key inflammatory signaling pathways and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: Inflammatory signaling pathways potentially targeted by this compound.
Caption: Experimental workflow for evaluating anti-inflammatory compounds.
Conclusion
This compound presents a promising natural compound with demonstrated anti-inflammatory properties. While its precise molecular targets are yet to be fully elucidated, evidence from its structural analogs strongly suggests its involvement in the NF-κB, MAPK, and JAK/STAT signaling pathways. This comparative guide provides a framework for researchers to further investigate the therapeutic potential of this compound, design robust experimental protocols, and ultimately contribute to the development of novel anti-inflammatory agents. Further studies are warranted to confirm the direct molecular interactions of this compound within these critical inflammatory cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Mulberrofuran B: A Comparative Guide to Cyclooxygenase-2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Mulberrofuran B's potential activity against cyclooxygenase-2 (COX-2) alongside established inhibitors. While direct enzymatic inhibition data for this compound remains to be fully elucidated, this document synthesizes available research on related compounds and provides a framework for its evaluation.
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever. Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, has been a cornerstone of modern anti-inflammatory drug development, aiming to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide explores the potential of this compound, a natural compound, as a COX-2 inhibitor and compares its theoretical profile with the well-established drugs Celecoxib and Etoricoxib.
Performance Comparison: this compound and Established COX-2 Inhibitors
For a comprehensive comparison, the following table summarizes the known quantitative data for the established COX-2 inhibitors, Celecoxib and Etoricoxib.
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | COX-2 | Data not available | Data not available |
| Celecoxib | COX-2 | 0.04 - 5.2 | 7.6 - 30 |
| Etoricoxib | COX-2 | 1.1 | 106 |
Note: IC50 values for Celecoxib can vary depending on the specific assay conditions. The selectivity ratio indicates the preference of the inhibitor for COX-2 over COX-1. A higher ratio signifies greater selectivity.
Experimental Protocols for Validation
To validate the potential COX-2 inhibitory activity of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., Celecoxib, Etoricoxib)
-
Detection system (e.g., colorimetric, fluorometric, or EIA-based to measure prostaglandin (B15479496) E2 production)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound or positive control to the reaction mixture. A vehicle control (solvent only) is also included.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific period at a controlled temperature (e.g., 37°C).
-
Stop the reaction.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Assay for COX-2 Activity (PGE2 Production in LPS-stimulated Macrophages)
This assay assesses the ability of a compound to inhibit COX-2 activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.
Objective: To measure the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Celecoxib)
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Seed the macrophage cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or positive control for a defined period.
-
Stimulate the cells with LPS to induce the expression of COX-2 and subsequent production of PGE2. A non-stimulated control group should be included.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of PGE2 production.
Visualizing the Landscape of COX-2 Inhibition
To better understand the mechanisms and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: The COX-2 signaling pathway, initiated by inflammatory stimuli.
Caption: Workflow for in vitro and cellular COX-2 inhibition assays.
Caption: Logical relationship of this compound and established COX-2 inhibitors.
Conclusion
While direct enzymatic inhibitory data for this compound against COX-2 is a critical area for future research, the available evidence from related compounds suggests its potential as an anti-inflammatory agent, likely acting through the modulation of COX-2 expression. This guide provides a framework for the systematic evaluation of this compound, offering detailed experimental protocols and a comparative landscape of established COX-2 inhibitors. Further investigation is warranted to fully characterize the therapeutic potential of this compound and its place in the development of novel anti-inflammatory drugs.
References
A Comparative Analysis of the Neuroprotective Effects of Mulberrofuran B and Mulberrofuran G
In the landscape of neuroprotective agent research, natural compounds derived from medicinal plants have garnered significant attention. Among these, Mulberrofuran B and Mulberrofuran G, both isolated from the root bark of Morus alba (white mulberry), have emerged as promising candidates. This guide provides a detailed comparison of their neuroprotective effects based on available experimental data, catering to researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key quantitative findings on the neuroprotective and related bioactivities of this compound and Mulberrofuran G. A direct comparative study evaluating the neuroprotective effects of both compounds under the same experimental conditions is not currently available in the scientific literature.
| Parameter | This compound | Mulberrofuran G | Experimental Model | Source |
| Neuroprotection (In Vivo) | ||||
| Infarct Volume Reduction | Data not available | 19.0% (at 5 mg/kg) 26.0% (at 1 mg/kg) 39.0% (at 0.2 mg/kg) | Rat Middle Cerebral Artery Occlusion (MCAO) | [1] |
| Neuroprotection (In Vitro) | ||||
| Cell Viability | Data not available | Enhanced cell viability (concentration range: 0.016-2 µM) | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y cells | [1] |
| Reactive Oxygen Species (ROS) Production | Data not available | Suppressed ROS production | OGD/R in SH-SY5Y cells | [1] |
| Antioxidant Activity | ||||
| ABTS Radical Scavenging | IC50: 95.74 ± 4.21 µM | Data not available | Chemical assay | [2] |
| DPPH Radical Scavenging | IC50: 843.87 ± 10.65 µM | Data not available | Chemical assay | [2] |
| Enzyme Inhibition | ||||
| Acetylcholinesterase (AChE) | Data not available | IC50: 2.7 µM | In vitro enzyme assay | [3] |
| Butyrylcholinesterase (BuChE) | Data not available | IC50: 9.7 µM | In vitro enzyme assay | [3] |
| β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) | Data not available | IC50: 0.3 µM | In vitro enzyme assay | [3] |
| NADPH Oxidase (NOX) | Data not available | IC50: 6.9 µM | In vitro enzyme assay | [1] |
Experimental Protocols
Mulberrofuran G: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Transient focal cerebral ischemia was induced by occluding the middle cerebral artery (MCA) using an intraluminal filament. The occlusion was maintained for a specific duration, followed by reperfusion.
-
Treatment: Mulberrofuran G was administered via intraperitoneal injection at doses of 0.2, 1, and 5 mg/kg, 30 minutes before the MCAO procedure.
-
Assessment: Twenty-four hours after reperfusion, the brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was then quantified.[1]
Mulberrofuran G: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Procedure: To mimic ischemic conditions, cells were cultured in a glucose-free medium and placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period. Reoxygenation was initiated by returning the cells to a standard culture medium and normoxic conditions.
-
Treatment: Mulberrofuran G was applied to the cell culture at concentrations ranging from 0.016 to 2 µM during the OGD and/or reoxygenation phase.[1]
-
Assessment: Cell viability was measured using assays such as MTT or CCK-8. Intracellular ROS levels were quantified using fluorescent probes like DCFH-DA.
This compound: Antioxidant Activity Assays
-
ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation was generated by reacting ABTS with potassium persulfate. The ability of this compound to scavenge these free radicals was measured spectrophotometrically by the decrease in absorbance at a specific wavelength. The IC50 value, representing the concentration required to scavenge 50% of the ABTS radicals, was then calculated.[2]
-
DPPH Radical Scavenging Assay: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant like this compound, it is reduced to the yellow-colored diphenylpicrylhydrazine. The scavenging activity was determined by the decrease in absorbance at 517 nm, and the IC50 value was calculated.[2]
Mechanistic Insights and Signaling Pathways
Mulberrofuran G
Mulberrofuran G appears to exert its neuroprotective effects through multiple mechanisms. Its potent antioxidant activity is, at least in part, attributed to the inhibition of NADPH oxidase (NOX), a major source of ROS in the brain.[1] Specifically, the inhibition of the NOX4 isoform has been implicated.[1] By reducing oxidative stress, Mulberrofuran G can mitigate cellular damage and apoptosis. Furthermore, its ability to inhibit acetylcholinesterase, butyrylcholinesterase, and BACE1 suggests a potential role in modulating cholinergic neurotransmission and reducing the production of amyloid-beta peptides, key pathological features of Alzheimer's disease.[3]
This compound
The neuroprotective mechanisms of this compound are less defined. Its demonstrated antioxidant properties, through direct radical scavenging, suggest a primary role in combating oxidative stress.[2] This is a fundamental mechanism of neuroprotection, as excessive ROS can lead to lipid peroxidation, protein damage, and DNA mutations, ultimately causing neuronal cell death. Further research is required to elucidate if this compound acts on specific enzymatic sources of ROS or influences other signaling pathways involved in neuroinflammation or apoptosis.
Experimental Workflow Visualization
Conclusion and Future Directions
The currently available evidence suggests that both this compound and Mulberrofuran G possess neuroprotective properties, primarily through their antioxidant activities. Mulberrofuran G has been more extensively studied, with demonstrated efficacy in both in vivo and in vitro models of cerebral ischemia, and its mechanisms of action appear to be multifaceted, involving the inhibition of ROS-producing enzymes and key enzymes in Alzheimer's disease pathology.
For this compound, while its radical scavenging ability is quantified, there is a notable lack of data on its direct neuroprotective effects in cellular or animal models. To establish a more comprehensive comparison, future research should focus on:
-
Direct comparative studies: Evaluating this compound and G side-by-side in the same neurotoxicity models.
-
Quantitative neuroprotection assays for this compound: Assessing its effects on neuronal viability, apoptosis, and ROS production in relevant in vitro models.
-
Mechanistic studies for this compound: Investigating its effects on specific signaling pathways related to oxidative stress, inflammation, and apoptosis in neuronal cells.
Such studies will be crucial for a more definitive comparison and for advancing the potential of these natural compounds as therapeutic leads for neurodegenerative diseases.
References
Safety Operating Guide
Navigating the Safe Disposal of Mulberrofuran B in a Laboratory Setting
Immediate Safety and Disposal Plan
The primary directive for the disposal of compounds like Mulberrofuran B, based on information for the related Mulberrofuran G, is to treat it as hazardous waste. This necessitates disposal through an approved waste disposal plant. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2] Improper disposal can lead to environmental contamination, particularly of aquatic ecosystems, and may pose risks to human health.[2]
Core Principle: All materials contaminated with this compound, including the pure compound, solutions, and any contaminated labware (e.g., pipette tips, gloves, and empty containers), must be collected and disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol
To ensure safety and compliance, follow this procedural guidance for the disposal of this compound:
-
Waste Segregation and Collection:
-
At the point of generation, immediately segregate all waste contaminated with this compound.
-
Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical nature of the waste (e.g., a high-density polyethylene (B3416737) or glass container for solids or solutions).[3][4] The container must have a secure, leak-proof closure.
-
Never mix incompatible waste streams.
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Aquatic Hazard").
-
Include the date when the first piece of waste was added to the container.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory, at or near the point of waste generation.
-
The SAA should be a well-ventilated and secure location, away from general laboratory traffic.
-
Ensure secondary containment is in place to catch any potential leaks.
-
-
Arranging for Professional Disposal:
-
Once the waste container is full or has been in storage for a designated period (as per your institution's policy, often not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent before being disposed of as regular trash.
-
Crucially, the rinsate from this cleaning process must be collected and treated as hazardous waste.
-
After rinsing, deface or remove the original label to prevent misuse.
-
Hazard Profile and Data Summary
Based on the Safety Data Sheet (SDS) for the related compound Mulberrofuran G, the following hazards should be considered for this compound. This information underscores the importance of proper disposal to mitigate environmental and health risks.
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410 |
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.
This structured approach ensures that all personnel handling this compound can do so safely and in a manner that protects the environment and complies with regulatory standards. Always consult your institution's specific EHS guidelines for chemical waste disposal.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Mulberrofuran B
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of Mulberrofuran B. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of the broader furan (B31954) chemical class and general best practices for handling compounds with potential cytotoxicity. Researchers, scientists, and drug development professionals must adhere to these protocols to minimize exposure and ensure a safe laboratory environment.
Furan-containing compounds are recognized as potentially hazardous, with risks including flammability, irritation to the skin and eyes, and harm if swallowed or inhaled.[1] Some furan derivatives are also suspected of causing genetic defects and may have carcinogenic properties.[1] Due to its potential biological activity, this compound should be handled with the caution afforded to cytotoxic compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table outlines the mandatory PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn in addition to goggles, especially when there is a risk of splashing.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[2] Always inspect gloves for any signs of degradation or perforation before and during use.[1] Contaminated gloves must be disposed of immediately. |
| Body | Laboratory Coat and Apron | A flame-retardant, fully buttoned lab coat is required.[1][3] For tasks with a potential for splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-Approved Respirator | In the absence of specific inhalation hazard data, a NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder outside of a certified chemical fume hood.[2] |
| Feet | Closed-Toed Shoes | Shoes should be made of a non-porous material to protect against spills.[2] |
Operational and Disposal Plans
Adherence to proper handling and disposal procedures is critical to minimize exposure and prevent contamination. The following tables provide step-by-step guidance for key operational and disposal procedures.
Table 1: Safe Handling Procedures for this compound
| Procedure | Step-by-Step Guidance |
| Engineering Controls | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] |
| Receiving | Upon receipt, inspect the container for any damage or leaks. Transport the compound in a sealed, leak-proof plastic bag within a rigid, shock-resistant container.[4] |
| Storage | Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3] The container should be tightly closed.[1] |
| Weighing | Weigh the compound inside the chemical fume hood or a designated weighing enclosure to prevent the dispersion of powder.[2] |
| Solution Preparation | When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[3] |
| Transporting | Use secondary containment (e.g., a tray) when transporting the chemical within the laboratory.[2] |
| Spill Management | In case of a spill, evacuate the area. Use a non-combustible absorbent material for cleanup and place it in a sealed container for disposal.[1] Ensure adequate ventilation. Do not dry sweep solid spills.[3] |
Table 2: Waste Disposal Plan for this compound
| Waste Type | Disposal Protocol |
| Contaminated PPE | All used PPE (gloves, gowns, etc.) should be considered contaminated and disposed of in a designated, sealed, and properly labeled hazardous waste container. |
| Contaminated Labware | Disposable labware should be placed in a sealed, leak-proof container. Non-disposable labware must be decontaminated following established laboratory procedures for cytotoxic compounds. |
| Unused Compound | Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[1] |
Experimental Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
